Chitosan oligosaccharides average DP24
Description
Current Paradigms and Research Gaps in Oligosaccharide Biopolymer Science
The field of oligosaccharide biopolymer science is undergoing a paradigm shift from using poorly defined, heterogeneous mixtures of polymers to employing well-characterized, defined molecules. mdpi.com Historically, research utilized "first-generation" chitosan (B1678972), which consisted of broad distributions of molecular weights and degrees of acetylation, leading to inconsistent and often irreproducible results. mdpi.com The current paradigm, or "second-generation" approach, emphasizes that the biological and material properties of chitosans are critically dependent on their precise molecular structure, including DP and the fraction and pattern of acetylation (FA and PA). mdpi.com
Despite this shift, significant research gaps and challenges persist:
Production of Defined Oligomers: The controlled production of COS with a specific DP remains a major hurdle. mdpi.com Traditional chemical hydrolysis methods are harsh, environmentally hazardous, and yield heterogeneous mixtures that are difficult to separate. mdpi.comnih.gov While enzymatic methods offer more control, they are often costly and limited by the availability and specificity of enzymes like chitinases and chitosanases. mdpi.comnih.govresearchgate.net Achieving monodisperse samples (a single DP) or samples with a very narrow DP distribution, such as an average of DP24, is technically challenging and often requires laborious purification steps. mdpi.com
Structure-Function Relationship: While it is widely accepted that biological activity is dependent on DP, the precise relationship is not fully understood for many applications. mdpi.commdpi.com Research has often focused on very low DP oligomers (DP < 20) or high molecular weight polymers, leaving a significant knowledge gap for intermediate-sized oligomers like DP24. researchgate.netnih.gov How properties transition from oligomer to polymer and whether specific DPs exhibit unique, optimal activities is an area of active investigation. mdpi.com
Complexity of Acetylation Patterns: Beyond DP, the pattern of acetylation along the chitosan chain is emerging as a crucial, yet poorly understood, structural parameter. mdpi.com Producing COS with a defined DP and a controlled acetylation pattern is a frontier in the field, limiting a deeper understanding of the molecular determinants of function.
The table below summarizes key challenges in the production and characterization of defined oligosaccharides.
| Challenge Category | Specific Research Gap | Implication for the Field |
| Synthesis & Production | Difficulty in controlling depolymerization to achieve a specific DP (e.g., DP24). mdpi.com | Limits the availability of well-defined materials for research and application. |
| High cost and limited availability of specific enzymes for controlled hydrolysis. nih.gov | Hinders large-scale, economically viable production of defined COS. | |
| Purification & Characterization | Laborious and complex methods are required to isolate specific DP fractions. mdpi.com | Slows down research progress and increases the cost of materials. |
| Structure-Function Elucidation | Lack of data for intermediate DP ranges. | Incomplete understanding of how chain length precisely modulates biological activity. |
| Influence of acetylation pattern on the activity of specific DP oligomers is largely unknown. mdpi.com | A critical structural element that influences bioactivity is currently overlooked in most studies. |
Significance of Defined Degree of Polymerization in Chitosan Oligosaccharides Research
The degree of polymerization is a fundamental property that dictates the physicochemical and biological characteristics of chitosan oligosaccharides. mdpi.commdpi.com Moving from heterogeneous mixtures to defined DP oligomers like COS-DP24 is significant for several scientific reasons:
Reproducibility and Standardization: Using well-defined molecules ensures that research results are reproducible and comparable across different studies, which has been a major limitation of working with broadly dispersed chitosan samples. mdpi.com
Unlocking Specific Biological Activities: Research indicates that the biological effects of COS are highly dependent on their chain length. For instance, some studies suggest that antimicrobial activity increases with DP, while others find that lower molecular weight fractions have stronger effects against certain microbes. ui.ac.idnih.gov A study on COS with DP ranging from 5 to 50 for siRNA complexation found that key properties like pKa and binding enthalpy showed a marked transition between DP 5 and DP 13, while COS with a DP of ≥50 were needed to form small, stable complex particles. mdpi.com This highlights that different DP ranges are optimal for different functions. Isolating and studying a specific oligomer like COS-DP24 allows for the precise determination of its activity spectrum without confounding effects from other chain lengths.
Mechanistic Insights: A defined structure is essential for elucidating the precise mechanisms of action. By studying how a specific molecule like COS-DP24 interacts with cell membranes, receptors, or enzymes, researchers can build accurate models of its biological function. mdpi.commdpi.com This level of detail is impossible to achieve with undefined mixtures.
Physicochemical Properties: The DP significantly influences crucial physicochemical properties such as solubility, viscosity, and charge density. mdpi.comnih.govrsc.org While COS are generally more soluble than high molecular weight chitosan, properties like the ability to form stable nanoparticles for drug delivery can be highly dependent on a specific DP range. mdpi.com Research on COS with continuously decreasing molecular weights has shown that crystalline structure, thermal stability, and water solubility are all significantly influenced by the DP. rsc.org
The following table illustrates the influence of the degree of polymerization on various properties of chitosan oligosaccharides, based on findings from studies on different DP ranges.
| Property | Influence of Degree of Polymerization (DP) | Reference |
| Solubility | Generally increases as DP decreases, with a transition from insoluble to soluble observed in specific low MW ranges. | nih.govrsc.org |
| Antimicrobial Activity | Controversial; some studies report increased activity with higher DP, others find lower DP more effective depending on the microbe. | ui.ac.idnih.gov |
| Nanoparticle Formation | Higher DP (e.g., ≥50) may be required to form small, stable complexes for applications like siRNA delivery. | mdpi.com |
| Electrostatic Properties | Apparent pKa values and binding affinity for nucleic acids are shown to vary significantly with DP, especially in the 5-13 range. | mdpi.com |
| Thermal Stability | Tends to decrease as the molecular weight and DP are reduced. | rsc.org |
Overview of Academic Research Trajectories for COS-DP24
While direct academic research focusing exclusively on COS with an average DP of 24 is scarce, we can project the likely research trajectories based on established trends in the broader field of chitosan and COS research. These trajectories aim to leverage the unique properties expected from a well-defined, intermediate-length oligosaccharide.
Advanced Drug Delivery Systems: A major research avenue for COS is in the development of nanocarriers for drugs and genetic material. frontiersin.org Research on COS-DP24 would likely investigate its capacity to form stable nanoparticles, its loading efficiency for specific therapeutic agents, and its interaction with biological barriers. Given that some studies show a need for higher DPs for stable complex formation, DP24 could represent a balance between the high solubility of smaller oligomers and the superior complexing ability of larger polymers. mdpi.com
Modulation of Immune Responses: Chitosan and its oligomers are known to have immunomodulatory effects, which can be either pro-inflammatory or anti-inflammatory depending on factors like molecular weight. nih.govum.edu.mt A key research trajectory for COS-DP24 would be to precisely characterize its effect on various immune cells (e.g., macrophages, lymphocytes) and inflammatory pathways. This could lead to applications in vaccine adjuvants or as a therapeutic agent for inflammatory disorders.
Targeted Antimicrobial Applications: The antimicrobial properties of COS are well-documented, but the optimal DP for activity against specific pathogens is an area of ongoing research. mdpi.comnih.gov Future studies on COS-DP24 would involve screening its efficacy against a wide range of bacteria and fungi, including antibiotic-resistant strains. Elucidating its mechanism—whether through membrane disruption or chelation of essential nutrients—would be a primary focus. mdpi.comum.edu.mt
Functional Foods and Prebiotics: Oligosaccharides are increasingly studied for their prebiotic potential and other health benefits. nih.govresearchgate.netmdpi.com Research would likely explore the fermentability of COS-DP24 by beneficial gut bacteria, its antioxidant properties, and its potential role in managing metabolic conditions. um.edu.mt
The projected research for a defined oligomer like COS-DP24 represents a move towards precision in the field of biopolymer science, aiming to develop highly effective and targeted applications by understanding and exploiting its specific structure-function relationships.
Properties
Molecular Formula |
C60H102O51 |
|---|---|
Synonyms |
β(1-4) linked D-glucosamine oligomers |
Origin of Product |
United States |
Sophisticated Methodologies for Synthesis and Controlled Preparation of Chitosan Oligosaccharides Average Dp24
Enzymatic Hydrolysis Strategies for Precision Depolymerization
Enzymatic hydrolysis is a favored method for producing COS due to its high specificity, mild reaction conditions, and environmentally friendly nature, which minimizes waste and by-products compared to chemical techniques. mdpi.comnih.gov This approach allows for greater control over the characteristics of the final product. mdpi.com
Optimization of Chitosanase and Cellulase Catalyzed Reactions
The production of COS with a targeted degree of polymerization hinges on the meticulous optimization of reaction parameters. Both specific enzymes like chitosanases and non-specific enzymes such as cellulases are effective in hydrolyzing the β-(1→4) glycosidic bonds in chitosan (B1678972). nih.govmdpi.com The key to controlling the depolymerization process lies in manipulating variables including enzyme and substrate concentration, temperature, pH, and reaction time. cnif.cn
For instance, by controlling the concentration of a specific chitosanase, different mixtures of COS with varying average DPs can be prepared. cnif.cn A higher enzyme-to-substrate ratio or a longer reaction time generally leads to a lower average DP. Therefore, to produce a larger oligomer like DP24, reaction conditions must be carefully calibrated to halt the hydrolysis before complete degradation to smaller units occurs. Non-specific enzymes, such as cellulases, have also demonstrated significant activity and can be a cost-effective alternative to highly specific chitosanases. nih.gov
Table 1: Conceptual Parameters for Enzymatic Hydrolysis Optimization for Targeted DP
| Parameter | Influence on Average DP | Rationale for Targeting Average DP24 |
|---|---|---|
| Enzyme Type | High specificity (e.g., Chitosanase) allows for more controlled cleavage. | Use of an endo-chitosanase that generates a broad range of oligomers is a common starting point. |
| Enzyme Conc. | Higher concentration generally decreases average DP. | A moderate concentration is required to initiate hydrolysis without rapid degradation to monomers/dimers. |
| Substrate Conc. | High viscosity at high concentrations can limit enzyme access. | An optimal concentration ensures solubility and accessibility of glycosidic bonds for the enzyme. |
| Temperature | Affects enzyme activity rate. | Must be set to the enzyme's optimal temperature for predictable kinetics, e.g., 37-55 °C. nih.gov |
| pH | Affects enzyme activity and substrate solubility. | Must be maintained at the enzyme's optimal pH for consistent performance, e.g., pH 5.0-5.6. nih.gov |
| Reaction Time | Longer time decreases average DP. | This is a critical control point. The reaction must be terminated when the desired average DP of 24 is reached, requiring real-time monitoring. |
Bioreactor Design and Process Parameters for Targeted DP Control
Advanced bioreactor systems are crucial for scaling up the production of COS and achieving a narrow DP distribution. Enzymatic membrane bioreactors (EMBs) represent a key technology, integrating the enzymatic reaction with a continuous separation process. njtech.edu.cnmdpi.com These systems often employ ultrafiltration (UF) membranes with specific molecular weight cut-offs (MWCO). researchgate.netgoogle.com
In a typical setup, high molecular weight chitosan is hydrolyzed by the enzyme within the reactor. researchgate.net A UF membrane allows smaller oligosaccharides to pass through into the permeate while retaining the larger chitosan molecules and the enzyme for continued reaction. mdpi.comnih.gov To specifically isolate a fraction with an average DP of 24 (approximate molecular weight of 3.9 kDa), a multi-step membrane process can be implemented. google.com A first membrane might remove very large, unreacted particles, while a subsequent membrane with a specific MWCO (e.g., 1-5 kDa) would be used to collect the target fraction. researchgate.netgoogle.com This continuous removal of the product can also enhance the reaction rate by preventing potential end-product inhibition. mdpi.com
Evaluation of Enzyme Specificity and Efficiency for COS-DP24 Production
The specificity of the enzyme used is a determining factor in the composition of the resulting COS mixture. mdpi.com Chitosanases are glycoside hydrolases that cleave the β-1,4-glycosidic linkages in chitosan. Endo-type chitosanases cleave these bonds randomly along the polymer chain, producing a heterogeneous mixture of oligosaccharides, while exo-type enzymes release monomer or dimer units from the chain ends. nih.gov
For the production of a relatively high DP oligomer like DP24, endo-chitosanases are more suitable as they generate a broader range of fragment sizes. cnif.cnnih.gov The efficiency of production does not rely on finding an enzyme that exclusively produces DP24 fragments, which is highly improbable. Instead, it depends on using an efficient endo-chitosanase to generate a mixture of products and then precisely controlling the reaction time to ensure the average DP of the mixture is in the desired range. cnif.cn Subsequent fractionation is then essential to isolate the oligomers with a DP around 24 from the broader distribution of products. mdpi.com
Advanced Chemical Degradation Techniques for Defined DP
Chemical hydrolysis offers a powerful, albeit less specific, alternative to enzymatic methods for chitosan depolymerization. These techniques rely on the cleavage of glycosidic bonds through acid-catalyzed or oxidative reactions.
Controlled Acid Hydrolysis Processes and Reaction Kinetics
Acid hydrolysis is a widely used method for depolymerizing chitosan to lower molecular weights. nih.govnih.gov The process involves the protonation of the glycosidic oxygen, followed by the addition of water and subsequent cleavage of the bond. nih.govnih.gov The primary variables that control the reaction kinetics and the final molecular weight of the product are acid type, acid concentration, temperature, and reaction time. nih.govencyclopedia.pub
Studies have shown that by carefully managing these parameters, it is possible to obtain COS within a specific molecular weight range. For example, using 2 M hydrochloric acid can reduce chitosan's molecular weight from 200 kDa to approximately 3.0 kDa in 5 hours, which is within the range for COS-DP24. nih.govencyclopedia.pub Similarly, hydrolysis with 85% phosphoric acid at 60 °C can reduce the molecular weight to 19 kDa after 15 hours. encyclopedia.pub To achieve a lower molecular weight, reaction conditions would need further optimization. The kinetics of heterogeneous acid hydrolysis are complex, often showing an initial rapid degradation of the amorphous regions of the chitosan polymer, followed by a slower degradation of the more resistant crystalline regions. acs.org
Table 2: Research Findings on Chitosan Acid Hydrolysis for Low Molecular Weight Products
| Acid & Concentration | Temperature | Time | Initial MW (kDa) | Final MW (kDa) | Reference |
|---|---|---|---|---|---|
| HCl (2 M) | Not Specified | 5 hours | 200 | 3.0 | nih.gov, encyclopedia.pub |
| HCl (5 M) | 65 °C | 36 hours | 2038 | 74 | nih.gov |
| H₃PO₄ (85%) | 60 °C | 15 hours | 214 | 19 | encyclopedia.pub |
Oxidative and Reductive Degradation Pathways
Oxidative degradation is another effective chemical method for reducing the molecular weight of chitosan. This pathway typically employs an oxidizing agent, such as hydrogen peroxide (H₂O₂), to induce chain scission. nih.gov The reaction can be performed under mild conditions and can effectively produce water-soluble COS. nih.gov One study demonstrated that treating chitosan powder with a 2% H₂O₂ solution at ambient temperature resulted in COS with molecular weights in the range of 2 to 6.6 kDa, a range that encompasses the target of DP24. nih.gov
However, oxidative pathways can be less specific than other methods and may be accompanied by side reactions, such as crosslinking or modification of the sugar rings, if the reaction conditions are not rigorously controlled. researchgate.net The use of initiators like ammonium (B1175870) persulfate can increase the rate of hydrolysis when combined with other methods like gamma radiation. nih.gov Reductive degradation pathways are less common for the primary purpose of depolymerization.
Physical Methods for Tailored Oligosaccharide Fragmentation
Physical methods offer an alternative to chemical and enzymatic hydrolysis for the depolymerization of chitosan. These techniques typically involve the application of physical energy, such as sound waves, microwaves, or radiation, to induce scission of the β-(1→4)-glycosidic bonds in the chitosan polymer chain. A key advantage of these methods is the potential for rapid, controlled degradation with fewer chemical reagents.
Ultrasonic and Microwave-Assisted Depolymerization
Ultrasonic and microwave-assisted methods are effective physical techniques for reducing the molecular weight of chitosan. These methods leverage high-energy processes to break down the polysaccharide chains into smaller oligosaccharide fragments.
Ultrasonic-assisted depolymerization utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid medium. The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, creating powerful hydrodynamic shear forces. These forces are capable of cleaving the glycosidic linkages in the chitosan polymer, leading to a reduction in its molecular weight. The final molecular weight of the resulting chitosan oligosaccharides (COS) can be controlled by adjusting parameters such as ultrasonic power, frequency, irradiation time, and reaction temperature.
Microwave-assisted depolymerization employs microwave energy to heat the chitosan solution rapidly and uniformly. bohrium.comtandfonline.com This rapid heating accelerates the hydrolysis of glycosidic bonds, significantly shortening the reaction time compared to conventional heating methods. bohrium.comresearchgate.net The process can be conducted in the presence of dilute acids or oxidizing agents like hydrogen peroxide to enhance degradation efficiency. nih.govnih.gov Studies have shown that microwave irradiation is an efficient method for depolymerization, capable of achieving a high yield of degraded products with a significant reduction in molecular weight. tandfonline.com By carefully controlling the microwave power, reaction time, and the concentration of any catalytic agents, it is possible to produce a COS mixture with a targeted average degree of polymerization. bohrium.comnih.gov For instance, combining microwave-assisted hydrothermal treatment with dilute acid has been shown to be an effective method for chitin (B13524) degradation, yielding various oligosaccharides. bohrium.com
Below is a table summarizing the key controllable parameters for these depolymerization techniques.
Interactive Table 1: Parameters for Ultrasonic and Microwave-Assisted Depolymerization of Chitosan
| Parameter | Ultrasonic Depolymerization | Microwave-Assisted Depolymerization | Effect on Depolymerization |
|---|---|---|---|
| Energy Input | Acoustic Power (W) | Microwave Power (W) | Higher power generally increases the rate of degradation and results in lower molecular weight COS. |
| Time | Irradiation Time (min) | Reaction Time (min) | Longer exposure time leads to more extensive chain scission and a lower average DP. |
| Temperature | Reaction Temperature (°C) | Reaction Temperature (°C) | Increased temperature accelerates the hydrolysis reaction, leading to smaller fragments. |
| Catalyst | Acid/Oxidizing Agent Conc. | Acid/Oxidizing Agent Conc. | The presence of agents like HCl or H₂O₂ significantly enhances the degradation efficiency. nih.govnih.gov |
Irradiation-Based Fragmentation Methodologies
Irradiation using sources like gamma rays (from Co-60) or electron beams is a potent physical method for chitosan depolymerization. nih.govresearchgate.net This technique does not require high temperatures or pressures and can be performed on chitosan in solid or solution form. The mechanism primarily involves the radiolysis of water molecules present in the sample, which generates highly reactive free radicals, particularly hydroxyl radicals (•OH). researchgate.net These radicals attack and break the glycosidic bonds of the chitosan polymer, leading to a reduction in molecular weight. researchgate.netnih.gov
The extent of depolymerization is directly proportional to the absorbed irradiation dose; a higher dose results in a lower final molecular weight. nih.govnih.gov The initial molecular weight of the chitosan, its physical form (powder vs. solution), and the presence of oxygen or oxidizing agents like hydrogen peroxide also significantly influence the degradation efficiency. nih.govmdpi.com For example, irradiating chitosan in the presence of H₂O₂ can lead to a substantial decrease in molecular weight even at relatively low irradiation doses due to the increased production of reactive radicals. nih.gov Research has demonstrated that by selecting an appropriate irradiation dose, the molecular weight of chitosan can be precisely controlled, making it a viable method for producing COS with a specific average DP, such as 24. nih.govresearchgate.net
Interactive Table 2: Effect of Gamma Irradiation Dose on Chitosan Molecular Weight Reduction
| Initial Mw (kDa) | Irradiation Dose (kGy) | Final Mw (kDa) | Reference |
|---|---|---|---|
| 338 | 100 | 82 | nih.gov |
| 193 | 75 | 11.4 | nih.gov |
| 210 | 20 | 2.0 | nih.gov |
| 90 (in 1% H₂O₂) | 16 | 2.7 | nih.gov |
Purification and Fractionation Techniques for Homogeneous COS-DP24 Isolation
Following the initial depolymerization of high molecular weight chitosan, the product is a heterogeneous mixture of oligosaccharides with a wide range of DP. To isolate a fraction with an average DP of 24, sophisticated purification and fractionation techniques are required. These methods separate the oligosaccharides based on differences in their physical and chemical properties, such as size, charge, and affinity.
Chromatographic Separation Methods
Chromatography is a powerful tool for the high-resolution separation of complex oligosaccharide mixtures. mdpi.comnih.gov Several chromatographic modes are employed for the fractionation of COS.
Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC is one of the most common methods for separating COS according to their molecular size, which is directly related to their DP. mdpi.comresearchgate.netresearchgate.net The separation occurs as the mixture passes through a column packed with porous gel; smaller molecules can enter the pores, extending their path and causing them to elute later, while larger molecules are excluded from the pores and elute earlier. mdpi.comnih.gov By calibrating the column with standards of known molecular weight, fractions corresponding to the desired DP range can be collected. nih.govresearchgate.net This technique is fundamental for obtaining fractions with a narrow molecular weight distribution. mdpi.comresearchgate.net
Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since chitosan is a cationic polymer due to its primary amino groups, cation exchange chromatography is widely used for its purification. mdpi.comnih.gov Oligomers are loaded onto a negatively charged column and are eluted by increasing the salt concentration or pH of the mobile phase. While separation is primarily based on charge density, which can vary with the degree of deacetylation, it can also resolve oligosaccharides by DP, as longer chains possess more charged groups. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC offers enhanced resolution and speed compared to traditional column chromatography. mdpi.comnih.gov For COS analysis and purification, HPLC is often used in the SEC or HILIC mode. mdpi.comjfda-online.com A differential refraction detector is commonly used for N-deacetylated oligosaccharides. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar and hydrophilic compounds like oligosaccharides. mdpi.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous solvent. shodex.com Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). HILIC can provide excellent separation of oligosaccharides up to a DP of 8 and beyond, often resolving individual oligomers. shodex.comshodex.com
Interactive Table 3: Comparison of Chromatographic Methods for COS Fractionation
| Method | Separation Principle | Primary Basis for Separation | Application for COS-DP24 |
|---|---|---|---|
| Size Exclusion (SEC/GPC) | Differential elution based on hydrodynamic volume. mdpi.com | Degree of Polymerization (DP) / Molecular Weight. researchgate.net | Ideal for fractionating broad mixtures to isolate a specific molecular weight range, such as that for DP24. mdpi.comresearchgate.net |
| Ion Exchange (IEC) | Reversible interaction with a charged stationary phase. mdpi.com | Net Charge (influenced by DP and Degree of Deacetylation). mdpi.comnih.gov | Useful for purifying COS from uncharged impurities and can provide some fractionation by DP. |
| HPLC | High-pressure liquid chromatography. nih.gov | Varies by mode (SEC, HILIC, etc.). | A high-resolution platform for implementing SEC and HILIC for analytical or preparative scale purification. mdpi.comjfda-online.com |
| HILIC | Partitioning between a hydrophilic stationary phase and a semi-aqueous mobile phase. nih.govshodex.com | Hydrophilicity / Polarity (correlates with DP). shodex.com | Excellent for high-resolution separation of individual oligomers, especially for lower DP ranges, but applicable to higher DPs. shodex.commdpi.com |
Membrane Filtration Techniques
Membrane filtration is a pressure-driven separation process that uses semi-permeable membranes to separate molecules based on size and molecular weight. It is a scalable and efficient method for the bulk fractionation of COS mixtures. nih.govresearchgate.net
Ultrafiltration (UF): UF employs membranes with a molecular weight cut-off (MWCO) typically ranging from 1 to 1000 kDa. nih.govresearchgate.net It can be used to remove high molecular weight chitosan or other large impurities from the COS mixture. By using a series of UF membranes with progressively smaller MWCOs, it is possible to fractionate the COS mixture and enrich the permeate or retentate for the desired DP range. researchgate.net
Nanofiltration (NF): NF membranes have a smaller pore size than UF membranes, with MWCOs typically between 200 and 2000 Da, making them highly suitable for purifying and concentrating low molecular weight oligosaccharides. tcu.ac.jpresearchgate.net Studies have shown that NF can effectively separate chitosan oligomers, for example, improving the content of pentamers and hexamers in a product mixture from 30% to 77%. tcu.ac.jpresearchgate.net By selecting an appropriate NF membrane (e.g., with a MWCO around 3-4 kDa), one could selectively retain the COS-DP24 fraction while allowing smaller oligomers and salts to pass through into the permeate. Continuous diafiltration, where fresh solvent is added to the retentate to wash out smaller molecules, can further enhance the purity of the target fraction. tcu.ac.jpresearchgate.net
Interactive Table 4: Membrane Filtration for COS Fractionation
| Technique | Typical MWCO Range | Principle | Application for COS-DP24 |
|---|---|---|---|
| Ultrafiltration (UF) | 1 - 1000 kDa | Size-based separation under pressure; retains larger molecules. researchgate.net | Removal of residual high Mw chitosan; pre-fractionation of the hydrolysate. nih.gov |
| Nanofiltration (NF) | 0.2 - 2 kDa | Finer size-based separation than UF; also influenced by charge interactions. tcu.ac.jp | Ideal for concentrating and purifying specific low Mw COS fractions, such as isolating DP24 from smaller oligomers. tcu.ac.jpresearchgate.net |
Advanced Precipitation and Crystallization Processes
Precipitation is a widely used technique for the recovery and fractionation of polysaccharides and oligosaccharides from solution. This method exploits the differences in solubility of COS of varying molecular weights in the presence of a non-solvent or a salting-out agent.
Solvent precipitation involves the addition of a water-miscible organic solvent, such as ethanol, methanol, or acetone, to an aqueous solution of COS. nih.govnih.gov As the solvent concentration increases, the dielectric constant of the solution decreases, reducing the solubility of the oligosaccharides and causing them to precipitate. Higher molecular weight oligomers are less soluble and precipitate at lower solvent concentrations. By performing a sequential or fractional precipitation—adding the solvent stepwise and collecting the precipitate at each stage—it is possible to separate the COS mixture into fractions with different average molecular weights. mdpi.com This method has been successfully used to obtain chitooligosaccharides with DPs up to 16 with a good yield. nih.gov
Acid precipitation is another approach that has been shown to separate COS based on molecular weight. Adding hydrochloric acid (HCl) to a concentrated COS solution can induce precipitation. jst.go.jp Research has demonstrated that by varying the final HCl concentration, different DP ranges can be selectively precipitated. For instance, using 2 M to 4 M HCl on a 10% COS solution preferentially precipitated oligomers in the DP8-DP10 range. jst.go.jp This suggests that by carefully optimizing the acid concentration, a fraction enriched in DP24 could potentially be isolated. This technique is considered a useful preparative method for separating large amounts of COS by molecular weight. jst.go.jp
Cutting Edge Structural Characterization and Analytical Approaches for Chitosan Oligosaccharides Average Dp24
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for providing detailed insights into the molecular structure of chitosan (B1678972) oligosaccharides. These techniques are foundational for a comprehensive chemical and physicochemical characterization. mdpi.comnih.govnih.govsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of chitosan oligosaccharides. researchgate.net It is considered one of the most reliable methods for determining the degree of acetylation (DA). mdpi.com
¹H NMR spectroscopy is particularly sensitive and precise, providing accurate data on the DA by analyzing the ratio of integral signals from the acetyl protons of N-acetyl-D-glucosamine (GlcNAc) units to the protons of the sugar backbone. researchgate.netnih.gov This technique can also elucidate the distribution of acetyl groups along the oligosaccharide chain, which is crucial for understanding the pattern of acetylation (PA). glycopedia.eunih.govnih.gov For instance, a sequence-dependent deshielding of the H-1 proton of GlcNAc residues allows for the determination of the proportions of different diads (e.g., GlcNAc-GlcNAc, GlcNAc-GlcN). nih.gov
Solid-state ¹³C NMR and ¹⁵N NMR spectroscopy are also employed, especially for samples with low solubility or for analyzing the entire range of DA. researchgate.netsci-hub.se ¹³C NMR can provide information on the anomeric and methyl carbons, while ¹⁵N NMR offers well-separated peaks for acetamide and amine groups, aiding in the DA determination. sci-hub.se Advanced NMR techniques, such as HOmodecoupled Band-Selective (HOBS) decoupling and Spectral Aliased Pure Shift HSQC, have been shown to accurately determine the PA, which is a critical parameter influencing the biological activity of chitosan. nih.gov
Key Research Findings from NMR Studies:
The distribution of N-acetyl groups can be random (Bernoullian) in chitosans prepared under homogeneous conditions. nih.gov
Heterogeneous preparation methods may result in a slightly higher frequency of GlcNAc-GlcNAc diads than a random distribution. nih.gov
High-resolution solid-state ¹³C NMR can be used to quantify the crystallinity index of chitosans with varying degrees of acetylation. researchgate.net
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Chitosan
| Proton | Chemical Shift (ppm) | Assignment |
| H-1 (GlcN) | ~4.87 | Anomeric proton of deacetylated unit |
| H-1 (GlcNAc) | ~4.57 | Anomeric proton of acetylated unit |
| Acetyl (CH₃) | ~2.1 | Protons of the N-acetyl group |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
Mass spectrometry (MS) is a vital tool for determining the molecular weight (MW) and degree of polymerization (DP) of chitosan oligosaccharides with high precision. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are commonly utilized for this purpose. nih.gov
MALDI-TOF MS is particularly well-suited for the analysis of oligosaccharide mixtures, providing detailed information on the distribution of different oligomers. nih.govresearchgate.netresearchgate.net This technique allows for the determination of the molecular weights of individual oligosaccharide chains, from which the DP and the degree of deacetylation (DDA) can be calculated. nih.govnih.gov For instance, studies have successfully used MALDI-TOF MS to characterize mixtures of chitosan oligosaccharides, identifying the relative abundance of dimers, trimers, tetramers, and higher oligomers. nih.govnih.govresearchgate.net
ESI-MS is another powerful technique that can be used for the structural characterization of oligosaccharides. nih.gov Combining MS techniques with enzymatic digestion can provide even more detailed structural information. nih.gov
Key Research Findings from Mass Spectrometry Studies:
MALDI-TOF MS analysis of enzymatically hydrolyzed chitosan revealed a mixture of oligosaccharides, with trimers and tetramers being the most abundant species. nih.govnih.govresearchgate.net
The use of specific matrices, such as 2,5-dihydroxybenzoic acid (DHB), and optimized sample preparation methods can significantly improve the quality of MALDI-TOF MS results for chitosan analysis. researchgate.net
Interactive Data Table: Example MALDI-TOF MS Data for a Chitosan Oligosaccharide Mixture
| Observed m/z | Tentative Assignment (DP) | Calculated Mass (Da) |
| 341.1 | Dimer (GlcN)₂ | 340.3 |
| 502.2 | Trimer (GlcN)₃ | 501.5 |
| 663.3 | Tetramer (GlcN)₄ | 662.6 |
| 824.4 | Pentamer (GlcN)₅ | 823.8 |
| 985.5 | Hexamer (GlcN)₆ | 984.9 |
Note: m/z values represent the mass-to-charge ratio and can be influenced by adduct formation (e.g., with Na⁺ or K⁺).
Fourier Transform Infrared (FTIR) spectroscopy is a widely used, rapid, and non-destructive technique for the qualitative and quantitative analysis of chitosan oligosaccharides. mdpi.comresearchgate.net It provides information about the functional groups present in the molecule and is commonly used to estimate the degree of deacetylation (DD). nih.govnih.gov
The FTIR spectrum of chitosan exhibits characteristic absorption bands corresponding to its main functional groups. A broad band in the region of 3000-3500 cm⁻¹ is attributed to the stretching vibrations of O-H and N-H groups. researchgate.net The amide I band around 1655 cm⁻¹ and the amide II band around 1590 cm⁻¹ are particularly important for determining the DD. nih.gov The ratio of the absorbance of one of these amide bands to a reference band (e.g., the C-H stretching band around 2870 cm⁻¹) is often used to calculate the DD.
The use of partial least squares (PLS) regression with FTIR data has been shown to improve the accuracy and precision of DD determination compared to traditional absorbance ratio methods. nih.gov
Key Research Findings from FTIR Studies:
FTIR spectroscopy can confirm the presence of key functional groups such as hydroxyl, amine, and amide groups, which is indicative of the saccharide structure. researchgate.net
The degree of deacetylation of chitosan films has been successfully measured using FTIR, with values ranging from 74% to 99% depending on the source and measurement method. nih.gov
FTIR analysis has confirmed the production of chitosan with a high degree of deacetylation (89.7–93.8%). researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for Chitosan
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | O-H and N-H stretching | Hydroxyl and Amine |
| ~2870 | C-H stretching | Aliphatic C-H |
| ~1655 | C=O stretching (Amide I) | N-acetyl group |
| ~1590 | N-H bending (Amide II) | Amine group |
| ~1070 | C-O-C stretching | Glycosidic linkage |
X-ray diffraction (XRD) is a powerful technique for investigating the crystalline structure and conformation of chitosan oligosaccharides. taylorfrancis.com The XRD pattern of chitosan typically shows characteristic crystalline reflections, and changes in the intensity and position of these peaks can be correlated with the degree of deacetylation. wisdomlib.org
The crystallinity index (CrI), which is a measure of the degree of structural order, can be determined from XRD data. nih.gov The CrI is an important parameter as it can influence the physical and biological properties of chitosan. Mechanical treatments, such as ball milling, can lead to the amorphization of chitosan, which can be monitored by the broadening of the diffraction peaks and the appearance of a diffuse halo. nih.gov
XRD studies have revealed that chitosan can exist in different polymorphic forms, and the crystal structure can be influenced by factors such as the source of the chitin (B13524) and the preparation conditions. mdpi.comresearchgate.net For example, chitosan chains can adopt a two-fold helical conformation stabilized by intramolecular hydrogen bonds. mdpi.com
Key Research Findings from XRD Studies:
XRD can be used as a quick and cost-effective method to determine the degree of deacetylation of chitosan. wisdomlib.org
The crystallinity index of chitosan can be accurately calculated from XRD patterns using methods such as peak deconvolution. nih.gov
Chitosan typically exhibits a semi-crystalline structure with characteristic peaks around 2θ = 10° and 20°. researchgate.net
Interactive Data Table: Typical XRD Peak Positions for Chitosan
| 2θ (degrees) | Crystalline Plane | Structural Implication |
| ~10 | (020) | Inter-chain packing |
| ~20 | (110) | Intra-chain order |
Chromatographic Methodologies for Molecular Weight Distribution and Degree of Deacetylation
Chromatographic techniques are essential for determining the molecular weight distribution and purity of chitosan oligosaccharides.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of polymers, including chitosan oligosaccharides. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. lcms.czresearchgate.net
GPC analysis can be used to monitor the depolymerization of chitosan and to characterize the resulting oligosaccharides. researchgate.netresearchgate.net The technique provides valuable information on the average molecular weight (Mw, Mn) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. lcms.cz
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for the analysis of chitosan oligosaccharides. HPLC can be used to separate and quantify individual oligomers, providing detailed information on the composition of a sample. nih.gov
Key Research Findings from Chromatographic Studies:
GPC has been successfully used to demonstrate the reduction in molecular weight of chitosan after depolymerization processes. researchgate.netresearchgate.net
The molecular weight of chitosan samples has been determined by GPC, with values ranging from 130 kDa to 1300 kDa. mdpi.com
Interactive Data Table: Typical GPC Parameters for Chitosan Analysis
| Parameter | Description | Typical Value |
| Mw | Weight-average molecular weight | Varies with sample |
| Mn | Number-average molecular weight | Varies with sample |
| PDI (Mw/Mn) | Polydispersity Index | > 1.0 |
| Retention Time | Elution time from the column | Inversely related to MW |
Capillary Electrophoresis (CE) for Oligosaccharide Separation
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and characterization of chitosan oligosaccharides, offering high resolution, rapid analysis times, and minimal sample consumption. nih.govresearchgate.net Due to the lack of a chromophore in their native structure, direct UV detection of COS is challenging. Therefore, derivatization with a fluorophore is a common strategy to enhance detection sensitivity.
A widely used derivatization agent is 8-aminopyrene-1,3,6-trisulfonic acid (APTS), which reacts with the reducing end of the oligosaccharides. nih.gov The resulting fluorescently labeled COS can then be detected with high sensitivity using laser-induced fluorescence (LIF). nih.gov The separation in CE is based on the charge-to-mass ratio of the analytes. In acidic aqueous solutions, the electrophoretic mobility of chitosan oligosaccharides is dependent on the number of monomer units. nih.govmdpi.com
The optimization of separation conditions is crucial for achieving high resolution. Key parameters that are often varied include the type, pH, and concentration of the buffer. nih.gov Borate buffers at alkaline pH and citric acid-phosphate buffers at acidic pH have been successfully employed for the separation of derivatized chitin and chitosan oligosaccharides. nih.govnycu.edu.tw For instance, an 80 mM borate buffer at pH 8.4 has been shown to provide excellent separation of APTS-labeled oligosaccharides. nih.gov The separation mechanism in borate buffers is enhanced by the formation of anionic borate complexes with the hydroxyl groups of the saccharides, which increases the charge density and improves resolution.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | 8-aminopyrene-1,3,6-trisulfonic acid (APTS) | nih.gov |
| Detection Method | Laser-Induced Fluorescence (LIF) | nih.gov |
| Excitation Wavelength | 488 nm (Argon ion laser) | nih.gov |
| Emission Wavelength | 520 nm | nih.gov |
| Running Buffer (Alkaline) | 80-160 mM Borate buffer, pH 8.4-9.0 | nih.govnycu.edu.tw |
| Running Buffer (Acidic) | Citric acid-phosphate buffer, pH 4.6 | nycu.edu.tw |
| Applied Voltage | -25 kV | nycu.edu.tw |
| Capillary Temperature | 25 °C | nycu.edu.tw |
Investigations into Solution Behavior and Conformation of COS-DP24
The biological functionality of chitosan oligosaccharides is heavily influenced by their conformation in solution. The solution behavior of COS-DP24 is governed by factors such as its molecular weight, degree of acetylation, and the surrounding environment (pH and ionic strength). Chitosan chains are known to adopt a semi-flexible rod or stiff coil conformation in solution. nottingham.ac.ukhud.ac.ukresearchgate.net This stiffness is quantified by the persistence length (Lp), which is a measure of the polymer's bending rigidity. For chitosan, the persistence length has been reported to be around 16 ± 2 nm, confirming its semi-flexible nature. nottingham.ac.ukhud.ac.uk
For a COS with an average DP of 24, the contour length can be estimated. Considering the length of a monomer unit is approximately 0.52 nm, the contour length of a DP24 oligomer would be around 12.48 nm. oatext.com This value is within the range of the persistence length of chitosan, suggesting that COS-DP24 would behave as a relatively rigid rod-like molecule in solution.
The conformation of COS-DP24 is also significantly affected by the pH of the solution. In acidic conditions (pH < 6.5), the primary amino groups (-NH2) on the glucosamine (B1671600) units become protonated (-NH3+), leading to electrostatic repulsion between adjacent monomer units. This repulsion causes the oligosaccharide chain to adopt a more extended and rigid conformation. The hydrodynamic properties of COS, which are related to their conformation, can be investigated using techniques such as size-exclusion chromatography coupled with multi-angle laser light scattering (SEC-MALLS) and viscometry. nottingham.ac.uk
| Parameter | Value/Description | Significance | Reference |
|---|---|---|---|
| Conformation | Semi-flexible rod or stiff coil | Determines the overall shape and hydrodynamic volume of the molecule in solution. | nottingham.ac.ukhud.ac.ukresearchgate.net |
| Persistence Length (Lp) | 16 ± 2 nm | A measure of the chain's stiffness. A higher Lp indicates a more rigid polymer. | nottingham.ac.ukhud.ac.uk |
| Mark-Houwink-Kuhn-Sakurada (MHKS) exponent (a) | ~0.95 | Relates intrinsic viscosity to molecular weight. Values between 0.8 and 1.0 are indicative of a semi-flexible conformation. | nottingham.ac.uk |
| Influence of pH | At pH < 6.5, protonation of amino groups leads to chain extension due to electrostatic repulsion. | Affects solubility, viscosity, and interaction with other molecules. | researchgate.net |
Determination of Acetylation Pattern and Monomer Sequence Distribution Along the Oligosaccharide Chain
The distribution of N-acetyl-D-glucosamine (A) and D-glucosamine (D) units along the chitosan oligosaccharide chain, known as the pattern of acetylation (PA), is a critical structural feature that dictates its biological activity. acs.org For a COS-DP24, with a given fraction of acetylation (FA), the arrangement of A and D units can be random, alternating, or block-wise.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the FA and PA of chitosan oligosaccharides. nih.govnih.gov High-field 1H-NMR and 13C-NMR can provide detailed information about the monomer sequence. acs.orgnih.govresearchgate.net In 1H-NMR, the chemical shifts of the anomeric protons (H-1) of the glucosamine and N-acetylglucosamine units are sensitive to the nature of the neighboring residues, allowing for the quantification of different diad sequences (e.g., A-A, A-D, D-A, D-D). nih.gov Advanced NMR techniques, such as Pure Shift NMR, can further enhance spectral resolution to facilitate the determination of triad and even longer sequences. acs.org
Mass spectrometry (MS) is another indispensable tool for the sequence analysis of chitosan oligosaccharides. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can be used to determine the exact sequence of monomers in an oligosaccharide. researchgate.net Fragmentation patterns in MS/MS spectra provide information about the glycosidic bond cleavages, which can be used to deduce the monomer sequence. nih.gov For complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of different oligomers before their sequence analysis. researchgate.net
Enzymatic sequencing offers a complementary approach. nih.gov This method utilizes specific exo-glycosidases, such as an exo-β-N-acetylhexosaminidase that removes terminal A units and an exo-β-D-glucosaminidase that removes terminal D units. nih.govresearchgate.net By sequential digestion and analysis of the products, the monomer sequence from the non-reducing end can be determined. nih.gov
| Pattern | Description | Example Sequence (for a hypothetical short oligomer) |
|---|---|---|
| Random | N-acetylglucosamine (A) and D-glucosamine (D) units are distributed randomly along the chain. | D-A-D-D-A-A-D-A |
| Alternating | A and D units alternate regularly along the chain. | A-D-A-D-A-D-A-D |
| Block-wise | Blocks of A units and blocks of D units are present in the chain. | A-A-A-A-D-D-D-D |
Mechanistic Investigations of Biological Activities of Chitosan Oligosaccharides Average Dp24 in Model Systems
Immunomodulatory Pathways and Cellular Responses (In Vitro and Animal Models)
The interaction of COS with the immune system is complex, exhibiting both immunostimulatory and anti-inflammatory characteristics that are highly dependent on the molecular weight of the oligosaccharide and the specific cellular context.
Low molecular weight COS have been demonstrated to be potent activators of macrophages, key cells of the innate immune system. In studies using the murine macrophage cell line RAW264.7, COS with molecular weights of 3 kDa and 50 kDa significantly increased the pinocytic activity of the cells, a form of endocytosis, in a dose-dependent manner. nih.gov Notably, the 3 kDa COS prompted a stronger pinocytic response at equivalent doses compared to the 50 kDa COS, suggesting that lower molecular weight versions are more effective at inducing this cellular activation. nih.gov
This activation often leads to the polarization of macrophages toward a pro-inflammatory M1 phenotype. A key indicator of M1 polarization is the production of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). Low molecular weight COS have been shown to significantly increase the secretion of both iNOS and NO from RAW264.7 macrophages, pointing towards a potential M1 polarizing effect. nih.govnih.gov In general, COS are widely recognized for their ability to activate resting macrophages. frontiersin.org While much of the research has focused on macrophages, it is known that chitosan (B1678972) can also induce the activation of dendritic cells (DCs), another critical antigen-presenting cell population. mdpi.com
The immunomodulatory effects of COS are largely mediated through the regulation of cytokine and chemokine secretion. The specific profile of secreted cytokines can be either pro-inflammatory or anti-inflammatory, a paradoxical effect that depends heavily on the molecular weight of the COS and the presence of other immune stimuli, such as lipopolysaccharide (LPS).
In the absence of other stimuli, low molecular weight COS generally exhibit pro-inflammatory activity. Studies on RAW264.7 macrophages showed that 3 kDa COS significantly increased the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.govnih.gov In contrast, a higher molecular weight 50 kDa COS did not significantly elevate IFN-γ or IL-6 levels under the same conditions. nih.gov This pro-inflammatory enhancement is supported by findings that a 7.1 kDa COS also enhanced the production of TNF-α and IL-6. mdpi.comnih.gov
Conversely, when macrophages are already activated by a potent inflammatory agent like LPS, COS can exert anti-inflammatory effects. Research has shown that COS can inhibit the LPS-induced overexpression of IL-6 and TNF-α in RAW264.7 macrophage cells. mdpi.commdpi.com Furthermore, in animal models, low molecular weight COS (5 kDa) stimulated the synthesis of the key anti-inflammatory cytokine IL-10 in the blood serum of mice. researchgate.net
| COS Molecular Weight (MW) / DP | Model System | Experimental Context | Effect on Cytokine Secretion | Reference |
|---|---|---|---|---|
| 3 kDa (approx. DP 18) | RAW264.7 Macrophages | COS alone | ↑ TNF-α, ↑ IL-6, ↑ IFN-γ | nih.govnih.gov |
| 5 kDa (approx. DP 30) | Mice (in vivo) | Peroral introduction | ↑ IL-10 | researchgate.net |
| 7.1 kDa (approx. DP 44) | RAW264.7 Macrophages | LPS-induced | ↑ TNF-α, ↑ IL-6 | mdpi.comnih.gov |
| Not specified (LMWC) | RAW264.7 Macrophages | LPS-induced | ↓ IL-6, ↓ TNF-α | mdpi.commdpi.com |
The modulation of immune cell function by COS is controlled by intricate intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to these responses. nih.gov
Low molecular weight COS have been shown to directly engage these pathways. For instance, COS with a molecular weight around 5 kDa can inhibit the NF-κB and mTOR signaling pathways in certain contexts. nih.gov In LPS-stimulated cells, the anti-inflammatory action of COS is often achieved by blocking these very pathways. Studies have demonstrated that COS can prevent the overexpression of pro-inflammatory cytokines by inhibiting both the MAPK and the Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathways. mdpi.commdpi.com Specifically, sulfated low molecular weight COS were found to suppress LPS-induced inflammation by inhibiting the phosphorylation of JNK, a key MAPK, and preventing the nuclear translocation of the p65 subunit of NF-κB. mdpi.com
Conversely, when acting as a primary immunostimulant, low molecular weight COS can activate these same pathways. Chitosan with a molecular weight of 7.1 kDa was found to upregulate components of the NF-κB pathway, leading to enhanced production of pro-inflammatory cytokines. mdpi.comnih.gov This dual activity highlights the role of COS as a sophisticated signaling modulator whose ultimate effect depends on the cellular environment.
| Signaling Pathway | COS Molecular Weight | Model System | Key Finding | Reference |
|---|---|---|---|---|
| NF-κB, MAPK | LMW COS | LPS-stimulated RAW264.7 cells | Inhibited phosphorylation of JNK (MAPK) and nuclear translocation of p65 (NF-κB). | mdpi.com |
| MAPK, PI3K/AKT | LMW COS | LPS-stimulated RAW264.7 cells | Blocked both pathways to reduce cytokine expression. | mdpi.commdpi.com |
| NF-κB | 7.1 kDa | LPS-stimulated RAW264.7 cells | Upregulated NF-κB activation, enhancing inflammation. | mdpi.comnih.gov |
| NF-κB, mTOR | ~5 kDa | Colon cells | Inhibited both signaling pathways. | nih.gov |
The biological activity of COS is predicated on its ability to interact with and, in some cases, enter target cells. The molecular weight of chitosan is a critical determinant of its cellular uptake. In a study using A549 lung cancer cells, cellular uptake decreased by 26% when the molecular weight was reduced from 213 kDa to 10 kDa, indicating that different cellular systems may have distinct uptake efficiencies based on polymer size. researchgate.net
For immune cells like macrophages, endocytosis is a primary route of entry. researchgate.net Specifically, low molecular weight COS (3 kDa and 50 kDa) have been observed to significantly enhance the pinocytic activity of RAW264.7 macrophages, suggesting that COS actively trigger their own uptake through this mechanism. nih.gov This process of adsorptive endocytosis allows the oligosaccharides to be internalized, where they can then interact with intracellular signaling molecules and pathways. researchgate.net
Antioxidant Mechanisms at the Molecular and Cellular Levels (In Vitro and Animal Models)
In addition to their immunomodulatory roles, COS are recognized for their antioxidant properties, which allow them to mitigate cellular damage caused by oxidative stress.
Chitosan oligosaccharides demonstrate the ability to directly neutralize various types of free radicals. This activity has been quantified using several standard in vitro assays. The primary antioxidant activity for COS is reported to be superoxide (B77818) anion scavenging. sci-hub.se The scavenging ability against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals is also well-documented. sci-hub.se
The efficiency of this scavenging activity is influenced by the molecular weight of the oligosaccharide. sci-hub.se A study involving a modified N-furoyl chitosan oligosaccharide with a molecular weight of 5000 Da (approximately DP 31) reported a half-maximal inhibitory concentration (IC50) for DPPH radical scavenging of 0.76 mg/mL. sci-hub.se The precursor COS for this derivative had an even lower IC50 of 0.62 mg/mL, indicating potent radical scavenging capability. sci-hub.se
| Radical Type | COS Derivative | Molecular Weight | Finding | Reference |
|---|---|---|---|---|
| DPPH Radical | Chitosan oligosaccharide (COS) | ~5000 Da | IC50 = 0.62 mg/mL | sci-hub.se |
| DPPH Radical | N-furoyl chitosan oligosaccharide (NF-CHOS) | 5000 Da | IC50 = 0.76 mg/mL | sci-hub.se |
| Superoxide Anion | COS | Not specified | Identified as a main antioxidant activity for COS. | sci-hub.se |
| Hydroxyl Radical | COS | 5000 Da | Demonstrated scavenging activity. | sci-hub.se |
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)
Chitosan oligosaccharides have been shown to bolster cellular antioxidant defenses by enhancing the activity of key endogenous antioxidant enzymes. nih.govmdpi.com In various in vitro and in vivo models of oxidative stress, treatment with COS has led to a significant increase in the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). fao.org These enzymes form the first line of defense against reactive oxygen species (ROS). SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide (H₂O₂), while CAT and GPx are responsible for detoxifying H₂O₂ into water. nih.gov
Studies on peripheral blood mononuclear cells (PBMCs) from dairy cows, challenged with a nitric oxide donor to induce oxidative stress, demonstrated that pre-treatment with COS resulted in a dose-dependent increase in the activities of SOD, CAT, and GPx. fao.org Similarly, in rats subjected to H₂O₂-induced oxidative stress, dietary supplementation with COS effectively reversed the depletion of SOD, CAT, and GPx activity in the serum, liver, spleen, and kidney. mdpi.com The mechanism is believed to involve the upregulation of the gene expression of these antioxidant enzymes, thereby restoring the cell's capacity to neutralize damaging free radicals. nih.govresearchgate.net This modulatory effect on enzyme activity is a cornerstone of the antioxidant properties attributed to chitosan and its derivatives. mdpi.com
Table 1: Effect of Chitosan Oligosaccharides (COS) on Antioxidant Enzyme Activity in Stress-Induced Models
| Model System | Stress Inducer | COS Treatment | Observed Effect on Enzyme Activity | Reference |
| Dairy Cow PBMCs | Diethylenetriamine/NO | 40-320 µg/mL | Dose-dependent increase in SOD, CAT, and GPx activity, with the strongest effect at 160 µg/mL. | fao.org |
| Sprague Dawley Rats | Hydrogen Peroxide (H₂O₂) | 200 mg/kg in diet | Alleviated H₂O₂-induced decrease in SOD, CAT, and GPx activity in serum, liver, spleen, and kidney. | mdpi.com |
| Human Hepatocytes (in vitro) | Hydrogen Peroxide (H₂O₂) | Not specified | Induces expression of antioxidant enzymes. | researchgate.net |
| L. album Hairy Roots | Elicitation | 200 mg L⁻¹ | Enhanced activities of catalase and peroxidase. | researchgate.net |
Protection Against Oxidative Stress-Induced Cellular Damage and Apoptosis
By bolstering antioxidant enzyme systems and directly scavenging free radicals, chitosan oligosaccharides provide significant protection against oxidative stress-induced cellular damage and subsequent apoptosis (programmed cell death). nih.govnih.gov Oxidative stress can lead to lipid peroxidation, protein damage, and DNA strand breaks, culminating in cellular demise. COS has been shown to mitigate these effects in various cell models. mdpi.comnih.gov
In studies using H₂O₂-stimulated RAW264.7 macrophage cells, COS treatment was found to protect against oxidative damage and inhibit apoptosis. nih.gov Similarly, in neuronal SH-SY5Y cells, COS markedly decreased H₂O₂-induced cell apoptosis and intracellular ROS generation. nih.gov This protective effect is partly achieved by modulating the expression of key proteins involved in the apoptotic cascade. For instance, COS treatment has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby increasing the crucial Bcl-2/Bax ratio. nih.govnih.gov Furthermore, COS can reduce the expression of executioner enzymes like caspase-3 and caspase-9, which are central to the apoptotic pathway. nih.gov This demonstrates a direct intervention in the molecular machinery of apoptosis, preventing cell death in response to oxidative insults.
Table 2: Protective Effects of Chitosan Oligosaccharides (COS) Against Oxidative Damage and Apoptosis
| Cell Line / Model | Stress Inducer | Key Findings | Reference |
| SH-SY5Y (Neuronal) | H₂O₂ | Markedly decreased cell apoptosis and intracellular ROS; upregulated Bcl-2 and downregulated Bax. | nih.gov |
| H9c2 (Cardiomyoblast) | Doxorubicin | Reduced intracellular ROS; increased mitochondrial membrane potential and Bcl-2/Bax ratio; reduced caspase-3 and caspase-9 expression. | nih.gov |
| RAW264.7 (Macrophage) | H₂O₂ | Protected against H₂O₂-induced apoptosis. | nih.gov |
| Sprague Dawley Rats | H₂O₂ | Decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, in serum, liver, spleen, and kidney. | mdpi.com |
Activation of Nrf2/ARE Signaling Pathway
A critical mechanism underlying the antioxidant effects of chitosan oligosaccharides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com Upon exposure to oxidative stress or in the presence of activators like COS, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.commdpi.com
Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various genes. mdpi.com This binding initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes, including heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov Studies have demonstrated that COS treatment significantly increases the nuclear expression of Nrf2 and the subsequent protein expression of HO-1 and NQO1. nih.govnih.gov The activation of this pathway has been linked to upstream signaling cascades, including the mitogen-activated protein kinases (MAPKs) such as JNK and ERK. nih.govnih.gov By activating the Nrf2/ARE pathway, COS orchestrates a comprehensive and coordinated cellular defense against oxidative damage. researchgate.net
Antimicrobial and Antifungal Mechanisms of Action (In Vitro Studies)
Chitosan oligosaccharides exhibit broad-spectrum antimicrobial activity, a property attributed to their unique polycationic nature. Their smaller size and higher solubility compared to high molecular weight chitosan enhance their efficacy and ability to interact with microbial cells. nih.gov
Interactions with Microbial Cell Walls and Membranes
The primary mechanism of antimicrobial action for COS involves a direct electrostatic interaction with the microbial cell surface. researchgate.netnih.gov The protonated amino groups (-NH₃⁺) on the COS backbone give the molecule a positive charge in acidic to neutral solutions. This allows it to bind to negatively charged components on microbial cell walls. researchgate.netmdpi.com
In Gram-negative bacteria, the target is primarily the lipopolysaccharide (LPS) layer of the outer membrane. nih.gov In Gram-positive bacteria, COS interacts with teichoic and lipoteichoic acids in the thick peptidoglycan wall. nih.govmdpi.com This binding disrupts membrane integrity, increases permeability, and causes the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately leading to cell death. nih.govresearchgate.net Studies on fungal pathogens show a similar interaction with the negatively charged components of the fungal cell wall, which is rich in chitin (B13524) and chitosan itself. nih.govresearchgate.net
Inhibition of Microbial Growth, Biofilm Formation, and Virulence Factors
Beyond direct cell lysis, chitosan oligosaccharides can inhibit microbial proliferation and virulence through several mechanisms. COS has been shown to effectively prevent the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix that confers high resistance to antibiotics. nih.govresearchgate.netmdpi.com Studies have demonstrated that COS can inhibit biofilm formation by various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net
A chito-oligosaccharide with a DP of 32 was effective at reducing the number of viable cells in Candida albicans biofilms in a concentration-dependent manner. nih.gov Furthermore, COS can interfere with virulence factors. For example, it has been reported to inhibit the production of violacein, a quorum-sensing-regulated pigment and virulence factor in Chromobacterium violaceum. researchgate.net Conjugating COS with antibiotics like florfenicol (B1672845) has also been shown to be a successful strategy to eradicate mature biofilms and overcome antibiotic resistance. nih.govnih.gov
Studies on Specific Microbial Species (e.g., Gram-positive, Gram-negative Bacteria, Fungi)
The antimicrobial efficacy of chitosan oligosaccharides has been evaluated against a wide range of microorganisms. There is some debate in the literature regarding its differential activity, with some studies reporting higher efficacy against Gram-positive bacteria and others against Gram-negative bacteria. nih.govmdpi.com This variation can be influenced by the specific bacterial species, the molecular weight and degree of deacetylation of the COS, and the pH of the medium. nih.gov
For instance, one study found that COS with a DP ≥ 5 was more effective against Gram-positive than Gram-negative bacteria. nih.gov In contrast, another study using COS with a molecular weight of 17.2 kDa reported higher inhibition of Gram-negative bacteria. nih.gov COS has also demonstrated significant antifungal activity against yeasts like Candida albicans and Candida tropicalis. nih.govnih.gov The ability of low molecular weight COS to penetrate the cell allows for intracellular modes of action, such as inhibiting RNA and protein synthesis, which complements its membrane-disruptive effects. nih.gov
Table 3: Antimicrobial and Antifungal Activity of Chitosan Oligosaccharides (COS)
| Microbial Species | Type | Activity Metric | Finding | Reference |
| Staphylococcus aureus | Gram-positive | Minimum Inhibitory Concentration (MIC) | MIC reported at 1 mg/mL. | nih.gov |
| Staphylococcus epidermidis | Gram-positive | Minimum Inhibitory Concentration (MIC) | MIC <0.25 mg/mL. | nih.gov |
| Escherichia coli | Gram-negative | Growth Inhibition | Less sensitive compared to S. aureus in some studies. | researchgate.net |
| Pseudomonas aeruginosa | Gram-negative | Biofilm Inhibition | Chitosan at 1.4 mg/ml was effective at preventing biofilm formation. | researchgate.net |
| Candida albicans | Fungus | Minimum Inhibitory Concentration (MIC) | MIC reported at 0.5 mg/mL. | nih.gov |
| Candida albicans | Fungus | Biofilm Reduction | Concentration-dependent reduction of viable cells in biofilms by COS (DP32). | nih.gov |
| Streptococcus hyovaginalis | Gram-positive | Biofilm Inhibition | A COS-florfenicol conjugate (250 µg/mL) effectively inhibited biofilm formation. | nih.govnih.gov |
Plant Elicitation and Defense Response Mechanisms
Chitosan oligosaccharides with a defined degree of polymerization (DP), such as an average DP24, are recognized as potent microbe-associated molecular patterns (MAMPs) that can trigger a wide array of defense mechanisms in plants. chitolytic.com The biological activity is influenced by physicochemical properties like the degree of polymerization and the degree of acetylation (DA). gmp-chitosan.commdpi.com
Induction of Phytoalexins and Defense-Related Enzymes (e.g., PAL, Chitosanase)
Upon recognition by plant cells, chitosan oligosaccharides initiate a defensive cascade marked by the synthesis and accumulation of low molecular weight antimicrobial compounds known as phytoalexins. nih.govnih.gov Studies have shown the induction of phytoalexins such as glyceollin (B191339) in soybean and phaseolin (B10852554) in beans following treatment with elicitors. nih.gov Phytoalexins can disrupt fungal cell membranes, inhibit spore germination, and hinder mycelial growth, serving as a crucial line of defense. nih.gov
This synthesis is accompanied by the increased activity of several defense-related enzymes. nih.gov A key enzyme in the phenylpropanoid pathway, Phenylalanine ammonia-lyase (PAL) , is frequently upregulated. chitolytic.comnih.gov PAL is critical for the biosynthesis of various protective phenolic compounds, including precursors to phytoalexins and lignin, which reinforces the cell wall. nih.gov Research on Arabidopsis thaliana cell suspensions demonstrated that fully deacetylated chitosan oligomers could induce PAL activation. chitolytic.com
Other enzymes whose activities are enhanced include peroxidases (POX), polyphenol oxidases (PPO), and superoxide dismutase (SOD), which are involved in neutralizing oxidative stress and producing reactive oxygen species (ROS) that have direct antimicrobial effects and act as signaling molecules. nih.gov Furthermore, plants respond by producing pathogenesis-related (PR) proteins, which can include enzymes like chitosanase and β-1,3-glucanase, capable of degrading fungal cell walls. nih.govresearchgate.net The induction of these enzymes creates a multi-pronged defense against invading pathogens.
Table 1: Defense-Related Enzymes Induced by Chitosan Oligosaccharides
| Enzyme | Function in Plant Defense | Reference |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Catalyzes a key step in the phenylpropanoid pathway, leading to the synthesis of phytoalexins, lignin, and other phenolic compounds. | chitolytic.comnih.gov |
| Chitosanase | Degrades chitosan, a component of some fungal cell walls, releasing further elicitor-active fragments. | nih.govresearchgate.net |
| Peroxidase (POX) | Participates in cell wall lignification, suberization, and the generation of reactive oxygen species (ROS) for defense. | nih.gov |
| Polyphenol Oxidase (PPO) | Catalyzes the oxidation of phenols to quinones, which are highly reactive and toxic to pathogens. | nih.gov |
| β-1,3-Glucanase | A pathogenesis-related (PR) protein that degrades β-1,3-glucans, major structural components of many fungal cell walls. | nih.gov |
Activation of Plant Signaling Pathways (e.g., MAPKs, Hormone Pathways)
The perception of chitosan oligosaccharides at the cell surface triggers a complex signaling network within the plant cell to coordinate the defense response. A rapid and early event is the production of reactive oxygen species (ROS), often referred to as an "oxidative burst," which functions as a secondary messenger. chitolytic.comvilniustech.lt
This initial signal is transduced downstream through various pathways, including Mitogen-Activated Protein Kinase (MAPK) cascades. vilniustech.lt MAPK pathways are highly conserved signaling modules that convert external stimuli into cellular responses by phosphorylating target proteins, including transcription factors that regulate the expression of defense-related genes. nih.gov
Furthermore, chitosan oligosaccharides have been shown to activate hormone signaling pathways crucial for plant defense. nih.gov Research indicates that these elicitors can utilize the octadecanoid pathway, leading to a significant increase in the levels of jasmonic acid . nih.gov Jasmonic acid and its derivatives are key signaling molecules that regulate the expression of a wide range of defense genes, including those for proteinase inhibitors and other anti-herbivory and anti-pathogen compounds. nih.gov
Enhancement of Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR)
Chitosan and its oligosaccharides are recognized as potent elicitors capable of inducing systemic resistance, priming the entire plant for a more robust and rapid defense against subsequent pathogen attacks. researchgate.netbohrium.comtpslab.com This induced resistance manifests in two primary forms: Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR). nih.gov
SAR is a broad-spectrum resistance that is activated throughout the plant following an initial localized exposure to an elicitor. researchgate.netbohrium.com It is classically characterized by the accumulation of salicylic (B10762653) acid and the expression of a specific set of pathogenesis-related (PR) genes. nih.gov Chitosan has been identified as an artificial chemical stimulus that can trigger SAR. researchgate.netbohrium.comtpslab.com
ISR is another form of induced resistance that enhances the plant's defensive capacity. wikipedia.org While SAR is typically dependent on salicylic acid, the ISR pathway is often mediated by jasmonic acid and ethylene (B1197577) signaling. nih.govwikipedia.org Given that chitosan oligosaccharides can activate the jasmonic acid pathway, they are implicated in the induction of ISR. nih.gov By activating these systemic resistance pathways, chitosan oligosaccharides provide long-lasting, broad-spectrum protection, reducing the plant's susceptibility to a wide range of pathogens including fungi, bacteria, and viruses. researchgate.netbohrium.com
Molecular Interactions with Plant Receptors and Signal Transduction
The initiation of plant defense responses by chitosan oligosaccharides begins with their recognition at the cell surface. nih.gov This process is mediated by specific pattern recognition receptors (PRRs) located on the plasma membrane. While a receptor exclusively for chitosan has not been fully characterized, it is widely believed that plants recognize these molecules using receptors primarily designed for chitin, a structurally similar polysaccharide found in fungal cell walls. mdpi.comfrontiersin.org
A key receptor involved in chitin perception in plants like rice is the Chitin Elicitor-Binding Protein (CEBiP). nih.gov CEBiP is a plasma membrane glycoprotein (B1211001) that specifically binds to chitin oligosaccharides with high affinity. nih.gov Upon binding the elicitor, CEBiP is thought to form a complex with another receptor-like kinase, such as the Chitin Elicitor Receptor Kinase 1 (CERK1), to initiate downstream signal transduction. frontiersin.org This interaction triggers a cascade of intracellular events, including the activation of MAPK pathways and the production of ROS, ultimately leading to the expression of defense genes. vilniustech.ltnih.gov It is hypothesized that chitosan oligosaccharides, particularly those with some degree of acetylation, can bind to these chitin receptors, thereby hijacking the plant's pathogen detection system to activate immunity. mdpi.comfrontiersin.org
Modulation of Intestinal Homeostasis and Microbiota (Drosophila and In Vitro Models)
In model systems such as Drosophila melanogaster and in vitro cell cultures, chitosan oligosaccharides have demonstrated significant effects on maintaining intestinal health. These oligosaccharides can act as a potential prebiotic, modulating the complex interplay between the host, the intestinal environment, and the gut microbiota to preserve intestinal homeostasis. bohrium.comnih.gov
Effects on Intestinal Epithelial Barrier Function
The intestinal epithelial barrier is a critical line of defense, composed of a mucus layer and epithelial cells linked by tight junctions, which prevents the passage of harmful substances from the gut lumen into the bloodstream. nih.govmdpi.com Chitosan oligosaccharides have been shown to protect and enhance this barrier function in various models.
In studies using Drosophila melanogaster as a model for oxidative stress-induced intestinal injury, dietary supplementation with chitosan oligosaccharides helped maintain the integrity of the intestinal barrier. nih.govnih.gov This protective effect involved preserving the mechanical barrier and promoting the chemical barrier, partly through the activation of antioxidant signaling pathways within the intestinal cells. nih.govresearchgate.net
In vitro studies using human colonic cell lines (e.g., HT-29) and advanced gut-on-a-chip models have provided further mechanistic insights. mdpi.comfrontiersin.org Chitosan oligosaccharides were found to alleviate damage to the intestinal barrier induced by agents like dextran (B179266) sulfate (B86663) sodium (DSS). mdpi.com A key mechanism identified is the ability of these oligosaccharides to promote the expression and secretion of Mucin-2 (MUC2) , the primary protein component of the intestinal mucus layer. mdpi.comfrontiersin.org For instance, in a gut-on-a-chip system, chitosan oligosaccharides significantly increased the coverage of the intestinal epithelial mucous layer. frontiersin.org This enhanced mucus layer provides a more robust physical barrier against pathogens and toxins. nih.govfrontiersin.org Additionally, chitosan oligosaccharides have been noted to support the integrity of tight junctions between epithelial cells, further strengthening the barrier. mdpi.com
Table 2: Effects of Chitosan Oligosaccharides on Intestinal Barrier Components in Model Systems
| Model System | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Drosophila melanogaster | Protects against oxidative stress-induced intestinal injury. | Enhances antioxidant capacity, protects mechanical and chemical barriers. | nih.govnih.govresearchgate.net |
| Human HT-29 Cells (In Vitro) | Relieves DSS-induced mucus defects and barrier damage. | Increases MUC2 secretion and gene expression. | mdpi.com |
| Human Gut-on-a-Chip | Promotes expression of the mucous layer and protects against bacterial invasion. | Increases mucus coverage, inhibits bacterial adhesion. | frontiersin.org |
Influence on Gut Microbial Community Composition and Metabolic Function
Chitosan oligosaccharides (COS), including those with an average degree of polymerization of 24 (DP24), are recognized for their prebiotic potential, which allows them to modulate the gut microbial ecosystem and its metabolic output. nih.govmdpi.com As non-digestible carbohydrates, COS pass through the upper gastrointestinal tract and are fermented by gut microbiota in the colon. mdpi.com This selective fermentation leads to significant shifts in the composition and diversity of the gut microbial community. nih.gov
Studies in animal models have demonstrated that COS administration can alter the relative abundance of key bacterial phyla. For instance, in diabetic mice, COS treatment has been shown to suppress the growth of Firmicutes and increase the population of Bacteroidetes, helping to reverse the dysbiosis associated with the condition. nih.gov In other models, COS has been found to enrich for beneficial bacteria such as Akkermansia muciniphila, a species known for its role in maintaining gut barrier integrity and improving metabolic health. nih.gov Furthermore, COS can increase the abundance of specific Clostridium species, like Clostridium paraputrificum, while reducing others, such as Clostridium cocleatum. nih.gov This modulation of the gut microbiota is a key mechanism through which COS exerts its beneficial effects on host metabolism. nih.gov
The metabolic functions of the gut microbiota are also profoundly influenced by COS. The fermentation of COS by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are important energy sources for colonocytes and have systemic metabolic benefits. The changes in the gut microbial composition are directly linked to improvements in metabolic syndrome parameters. nih.gov Research shows that COS can inhibit body weight gain and liver fat accumulation in high-fat diet-fed mice. nih.gov It also helps restore normal levels of blood glucose and fasting insulin. nih.gov These effects are correlated with the observed shifts in the gut microbiota, suggesting that COS improves metabolic health by positively altering the gut microbial community and its metabolic activities. nih.govnih.gov The regulation of gut microbiota by COS is also linked to the improvement of intestinal barrier function and the reduction of low-grade inflammation associated with metabolic disorders. nih.gov
Table 1: Effects of Chitosan Oligosaccharides on Gut Microbial Composition
| Bacterial Group | Observed Effect | Model System | Reference |
|---|---|---|---|
| Phylum Level | |||
| Firmicutes | Decrease | Diabetic mice | nih.gov |
| Bacteroidetes | Increase | Diabetic mice | nih.gov |
| Genus/Species Level | |||
| Akkermansia muciniphila | Increase | High-fat diet mice | nih.gov |
| Clostridium paraputrificum | Increase | High-fat diet mice | nih.gov |
| Clostridium ramosum | Increase | High-fat diet mice | nih.gov |
| Clostridium cocleatum | Decrease | High-fat diet mice | nih.gov |
| Bifidobacteria | Increase | In vitro | nih.govresearchgate.net |
Other Investigated Bioactivities and Associated Molecular Mechanisms (In Vitro, Non-Clinical Animal Models)
Chitosan oligosaccharides exhibit significant anti-inflammatory properties, which have been investigated in various in vitro and non-clinical animal models. nih.govresearchgate.net The mechanisms underlying these effects involve the modulation of key inflammatory pathways and cellular responses. COS has been shown to suppress the production of pro-inflammatory mediators and cytokines. nih.govnih.gov
In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, COS pretreatment markedly inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). researchgate.net This effect is mediated through the inhibition of critical signaling pathways. Signal transduction studies reveal that COS can block the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), which are crucial for the inflammatory response. researchgate.net Furthermore, COS can regulate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, by inhibiting the phosphorylation and nuclear translocation of its subunits. nih.gov
Animal models of inflammation and related conditions have corroborated these in vitro findings. In a rat model of heat stress, COS administration alleviated intestinal damage by reducing levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and increasing the level of the anti-inflammatory cytokine interleukin-10 (IL-10) in the intestinal mucosa. nih.gov Similarly, in a mouse model of heart failure, COS was found to decrease heart inflammation and attenuate cardiomyocyte hypertrophy. nih.gov The anti-inflammatory actions of COS are also linked to its ability to modulate oxidative stress, with studies showing it can enhance the activity of antioxidant enzymes like glutathione peroxidase and catalase. nih.gov Some research suggests that COS may also regulate inflammation by promoting protein O-GlcNAcylation, which can inhibit inflammatory transcription factors. nih.gov
Table 2: Anti-inflammatory Molecular Mechanisms of Chitosan Oligosaccharides
| Pathway/Target | Effect of COS | Model System | Reference |
|---|---|---|---|
| Signaling Pathways | |||
| NF-κB | Inhibition of phosphorylation and nuclear translocation | Cellular models | nih.gov |
| p38 MAPK | Inhibition of phosphorylation | N9 microglial cells | researchgate.net |
| ERK1/2 | Inhibition of phosphorylation | N9 microglial cells | researchgate.net |
| PI3K/Akt | Activation (neuroprotection context) | Parkinsonian model | rsc.org |
| Inflammatory Mediators | |||
| iNOS | Suppression of expression | RAW264.7 macrophages | researchgate.net |
| Nitric Oxide (NO) | Inhibition of production | N9 microglial cells | researchgate.net |
| Cytokines | |||
| TNF-α | Decrease | Heat-stressed rats | nih.gov |
Chitosan oligosaccharides have demonstrated anti-tumor activity against various cancers through multiple mechanisms at the cellular level. nih.gov These mechanisms include the direct inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of the host's immune response to target tumor cells. nih.govnih.gov
A primary anti-tumor mechanism of COS is the induction of apoptosis. Studies on osteosarcoma cells (MG63 and U2OS) have shown that COS significantly induces apoptosis and inhibits cell proliferation. nih.gov The apoptotic process is often triggered through the mitochondrial pathway, where COS can regulate the expression of apoptosis-associated proteins, leading to the cleavage and activation of caspase-9 and caspase-3. nih.gov In some cancer models, the anti-tumor effects of COS are linked to the inhibition of specific signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. nih.gov
In addition to inducing apoptosis, COS can interfere with tumor cell migration and metastasis. nih.gov For example, it has been observed to weaken the migration of human breast carcinoma cells (MDA-MB-231). nih.gov COS can also act as a specific ligand for receptors that are overexpressed on cancer cells, such as CD44. nih.gov This property allows for the potential targeted delivery of therapies to cancer cells. nih.gov
Table 3: Anti-tumor Mechanisms of Chitosan Oligosaccharides at the Cellular Level
| Mechanism | Cellular Effect | Cancer Cell Line/Model | Reference |
|---|---|---|---|
| Induction of Apoptosis | Activation of caspase-9 and caspase-3 | General cancer models | nih.gov |
| Inhibition of cell proliferation | Osteosarcoma (MG63, U2OS) | nih.gov | |
| Inhibition of Proliferation/Metastasis | Inhibition of PI3K/AKT/mTOR pathway | Osteosarcoma (MG63, U2OS) | nih.gov |
| Weakened cell migration | Breast carcinoma (MDA-MB-231) | nih.gov | |
| Immune Modulation | Enhanced T-cell differentiation and cytotoxicity | General cancer models | nih.gov |
| Activation of macrophages for tumoricidal activity | In vitro models | nih.govnih.gov | |
| Increased Natural Killer (NK) cell activity | Sarcoma-bearing mice | nih.gov |
| Targeted Interaction | Binds to CD44 receptors | CD44-overexpressing cells | nih.gov |
Chemical Modification and Derivatization Strategies for Chitosan Oligosaccharides Average Dp24
Functionalization Techniques and Their Impact on Bioactivity
Functionalization is a primary strategy to augment the therapeutic potential of COS. By introducing new chemical moieties onto the oligosaccharide backbone, properties such as solubility, charge density, and interaction with biological targets can be precisely controlled.
Acetylation, the introduction of acetyl groups, significantly alters the physicochemical and biological properties of chitosan (B1678972) oligosaccharides. The degree of acetylation (DA), which is the proportion of N-acetylglucosamine units to glucosamine (B1671600) units, is a critical parameter influencing bioactivity. nih.gov While chitosan is defined by its deacetylated nature, controlled re-acetylation can fine-tune its functions.
The impact of the degree of acetylation on bioactivity is profound. Research on COS with varying DAs (0%, 12%, 50%, and 85%) revealed that a DA of 12% exhibited the most potent anti-inflammatory activity by inhibiting inflammatory cytokines and reducing the phosphorylation of IκBα. nih.gov This highlights that a specific, rather than a maximum, degree of acetylation may be optimal for certain biological functions. nih.gov The molecular structure and solubility of chitosan are highly dependent on the level and distribution of N-acetyl groups, which affects the stability of intramolecular hydrogen bonds and, consequently, particle aggregation. nih.gov
Table 1: Impact of Degree of Acetylation (DA) on Anti-inflammatory Bioactivity of COS (Data sourced from a study on the effect of N-acetylation on relieving endotoxemia) nih.gov
| Degree of Acetylation (DA) | Observed Anti-inflammatory Effect |
| 0% | Baseline activity |
| 12% | Optimal activity; significant inhibition of LPS-induced inflammatory cytokines |
| 50% | Reduced activity compared to 12% DA |
| 85% | Further reduced activity |
Carboxymethylation involves introducing carboxymethyl groups (-CH2COOH) onto the amino and/or hydroxyl groups of COS, creating an amphoteric polyelectrolyte that is soluble in a wide pH range. nih.govnih.gov This modification is typically performed by reacting chitosan with monochloroacetic acid in an alkaline medium. nih.govcapes.gov.br The resulting carboxymethyl chitosan oligosaccharides (CM-COS) exhibit enhanced biological activities. researchgate.net
The degree of substitution (DS) of carboxymethyl groups is a key determinant of the derivative's bioactivity. A study on N-carboxymethyl chitosan oligosaccharides (N-CMCOSs) with different DS values (0.28, 0.41, and 0.54) demonstrated a clear structure-activity relationship concerning antioxidant properties. nih.gov As the DS increased, the reducing power of the N-CMCOSs increased, while the scavenging activity against DPPH radicals decreased. nih.gov For superoxide (B77818) anion scavenging, a DS of 0.41 was found to be the most effective. nih.gov This suggests that the type of antioxidant activity can be tailored by controlling the DS. nih.gov The moisture-absorption and retention abilities of carboxymethyl chitosan are also closely related to the DS, generally increasing as the DS value increases up to about 1.0. nih.gov
Hydroxypropylation is another important modification that improves the water solubility and biological activity of chitosan. This process introduces hydroxypropyl groups, typically by reacting chitosan with propylene (B89431) oxide in an alkaline solution.
Table 2: Impact of Degree of Substitution (DS) on Antioxidant Activity of N-CMCOS (Data based on research findings for N-carboxymethyl chitosan oligosaccharides) nih.gov
| Derivative | Degree of Substitution (DS) | DPPH Radical Scavenging | Superoxide Anion Scavenging | Reducing Power |
| N-CMCOS A | 0.28 | Highest | Lowest | Lowest |
| N-CMCOS B | 0.41 | Intermediate | Highest | Intermediate |
| N-CMCOS C | 0.54 | Lowest | Intermediate | Highest |
Grafting is a versatile technique for modifying COS by covalently attaching side chains of other polymers or molecules to the main backbone. frontiersin.orgresearchgate.net This approach can combine the desirable properties of chitosan with those of the grafted material, leading to novel hybrid biomaterials with enhanced stability, solubility, and targeted bioactivity. frontiersin.orgnih.gov The process can be achieved through "grafting from" techniques, where monomer polymerization is initiated from the COS backbone, or "grafting to" methods, where pre-synthesized polymer chains are attached. nih.gov
Commonly grafted synthetic polymers include:
Poly(acrylic acid) (PAA): Grafting of acrylic acid onto COS can be initiated by free radical initiators. nih.gov This modification has been shown to impart pH-responsive behavior and enhance antimicrobial activity against both Gram-negative and Gram-positive bacteria. nih.gov
Poly(ethylene glycol) (PEG): PEGylation, the grafting of PEG chains, is widely used to improve the colloidal stability of COS-based nanoparticles and increase their circulation time in biological systems. nih.gov In the context of gene delivery, PEGylation of trimethyl chitosan significantly increased cellular uptake and transfection efficiency compared to the unmodified trimethyl chitosan. nih.gov
Polylactic acid (PLLA): Grafting PLLA onto chitosan creates hybrid biomaterials with potential applications in tissue engineering, where the mechanical stability and bioactivity can be tuned by adjusting the ratio of the components. nih.gov
Biomacromolecules can also be grafted onto COS. For example, grafting gallic acid, a phenolic compound, onto fungal chitosan was shown to significantly enhance its antioxidant activity, making it more effective at protecting cells from oxidative damage. mdpi.com
Table 3: Examples of Grafted COS-DP24 Derivatives and Their Enhanced Bioactivities (This table synthesizes findings from various studies on grafted chitosan and its derivatives)
| Grafted Moiety | Grafting Method | Resulting Derivative | Enhanced Bioactivity/Property | Reference |
| Acrylic Acid & Acrylonitrile | Microwave-assisted polymerization | CS-g-(AA-co-AN) | Superior antimicrobial activity | nih.gov |
| Poly(ethylene glycol) (PEG) | Chemical conjugation | PEG-graft-trimethyl-chitosan | Improved colloidal stability, increased cellular uptake and gene transfection efficiency | nih.gov |
| Gallic Acid | Free radical-mediated method | Chit-F-g-Gallic Acid | Enhanced antioxidant capacity and protection against oxidative stress | mdpi.com |
Synthesis and Characterization of Novel Chitosan Oligosaccharide Derivatives
The development of novel COS derivatives with tailored properties is an active area of research. Synthesis often involves multi-step reactions targeting the reactive amino and hydroxyl groups of the oligosaccharide.
A common synthetic route is reductive amination, which is used to introduce alkyl groups to the C2-amino position. bohrium.com Another approach involves using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimidehydrochloride (EDC) and N-hydroxysuccinimide (NHS) to facilitate the amidation reaction between the amino groups of COS and the carboxyl groups of another molecule, such as acrylic acid. researchgate.net This method was used to create a chitosan oligosaccharide-graft-acrylic acid (CSO-g-AA) biodegradable crosslinker. researchgate.net More advanced methods like the thiol-ene "click" reaction have been used to synthesize novel thioether chitosan oligosaccharides with potent antioxidant and antibacterial properties. nih.gov
Characterization of these new derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed:
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the successful introduction of new functional groups by detecting characteristic vibrational bands. nih.govresearchgate.netresearchgate.net For instance, in the synthesis of carboxymethyl chitosan, new peaks corresponding to the C-O stretching of the carboxyl group confirm the modification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information, allowing for the unambiguous identification of the modification sites and the determination of the degree of substitution or grafting. capes.gov.brbohrium.comresearchgate.net
X-ray Diffraction (XRD): Analyzes changes in the crystalline structure of chitosan following chemical modification. researchgate.netresearchgate.net
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the synthesized derivatives. nih.gov
Scanning Electron Microscopy (SEM): Visualizes the surface morphology of the modified COS, revealing changes in structure, such as increased density or compactness after grafting. mdpi.com
For example, a novel thioether chitosan oligosaccharide derivative (COS-All-Tio) was synthesized by reacting COS with 3-bromopropene, followed by coupling with tiopronin. nih.gov Its structure was confirmed by IR and NMR spectra, and the degree of substitution was determined to be 1.48. nih.gov
Structure-Activity Relationship Studies of Modified COS-DP24
Impact of Acetylation: As discussed, the degree of acetylation (DA) is a critical factor. Studies show that biological activities are not always directly proportional to the DA. For anti-inflammatory effects, an intermediate DA of 12% was found to be optimal, suggesting that a balance between acetylated and deacetylated units is necessary for effective interaction with biological targets. nih.gov Furthermore, the specific pattern of acetylation can influence properties like ion binding, with fully deacetylated oligomers forming more stable complexes with copper ions than partially acetylated ones. researchgate.netmdpi.com
Impact of Grafting and Quaternization: In gene delivery, structural modifications that alter physicochemical properties are key. Unmodified chitosan tends to form large aggregates in cell culture conditions, leading to low cellular uptake. nih.gov Quaternization (introducing a permanent positive charge, e.g., to form trimethyl chitosan) reduces this aggregation and pH dependency, leading to an 8.5-fold increase in cellular uptake and a significant boost in transfection efficiency. nih.gov Further grafting with PEG (PEGylation) improves colloidal stability and further enhances cellular uptake and transfection, demonstrating a clear correlation between the physicochemical characteristics of the derivative and its biological efficacy. nih.gov
In essence, the bioactivity of modified COS-DP24 is not an inherent property of a single feature but rather a complex outcome of its entire molecular architecture. The type of functional group, its degree of substitution, its distribution along the oligosaccharide chain, and the resulting changes in solubility, charge, and three-dimensional structure all collectively determine its interaction with biological systems. mdpi.comnih.gov
Advanced Applications of Chitosan Oligosaccharides Average Dp24 in Non Biomedical and Research Platforms
Applications in Sustainable Agriculture and Crop Protection
Chitosan (B1678972) oligosaccharides are recognized as a multifaceted tool in modern agriculture, functioning as a biopesticide, biofertilizer, and a general plant biostimulant. chitolytic.comresearchgate.net Their application aligns with the growing demand for sustainable and ecologically sound solutions to enhance crop productivity and resilience. chitolytic.comregulations.gov
Biopesticides and Fungicides for Plant Disease Management
Chitosan oligosaccharides with an average DP of approximately 24 are effective in managing a broad spectrum of plant diseases caused by fungi, bacteria, and viruses. chitolytic.comsamridhibio.com The protective action of COS is twofold: it exhibits direct antimicrobial activity and also acts as an elicitor, inducing the plant's own defense mechanisms. plantpowerproducts.commdpi.com
Studies have shown that COS with a DP between 15 and 40 possesses the most potent antifungal activity against pathogens like Botrytis cinerea, the fungus responsible for gray mold in many fruit and vegetable crops. nih.gov The antimicrobial mechanism involves disrupting the microbial cell integrity. plantpowerproducts.comnih.gov Furthermore, COS can chelate essential nutrients and metal ions, thereby inhibiting the growth and toxin production of pathogens. nih.gov
As an elicitor, COS triggers a variety of defense responses in plants, enhancing their resistance to infections. chitolytic.comresearchgate.net This includes stimulating biochemical pathways that strengthen the plant's physical structure and activating immune reactions against environmental stressors. chitolytic.com Research indicates that pre-treating tomato plants with a COS solution significantly reduces the lesion size caused by Colletotrichum sp. chitolytic.com Similarly, it has shown efficacy against leaf spot disease in kiwifruit and powdery mildew in various plants. mdpi.com
Table 1: Research Findings on Chitosan Oligosaccharides as a Biopesticide
| Pathogen/Disease | Host Plant(s) | Observed Effect of COS Treatment | Citation(s) |
|---|---|---|---|
| Botrytis cinerea (Gray Mold) | Strawberry, Vegetables | High antifungal activity (DP 15-40); Synergistic effect with synthetic fungicides. | nih.gov |
| Colletotrichum sp. | Tomato | Reduced disease lesion size on fruits. | chitolytic.com |
| Leaf Spot Disease | Kiwifruit | Induced resistance against Alternaria tenuissima and Lasiodiplodia theobromae. | mdpi.com |
| Fusarium graminearum | Wheat | Significantly reduced the number of affected ears. | nih.gov |
Biofertilizers and Plant Growth Promoters
Chitosan oligosaccharides act as potent plant growth promoters, positively influencing various physiological processes from germination to yield. nih.govmdpi.com By enhancing photosynthesis, improving nutrient uptake, and stimulating cell division and elongation, COS contributes to more robust plant development. researchgate.netresearchgate.net
The mechanism behind this growth promotion involves the ability of COS to increase the availability of water and essential nutrients by adjusting osmotic pressure within plant cells. mdpi.com It can also activate plant hormones like auxin and cytokinin, which are crucial for root development and nutrient intake. mdpi.com Furthermore, COS improves soil structure and stimulates the growth of beneficial soil microbes, such as rhizobacteria, creating a healthier root environment. chitolytic.comdoraagri.com
Table 2: Documented Effects of Chitosan Oligosaccharides on Plant Growth
| Crop | Application Method | Key Findings | Citation(s) |
|---|---|---|---|
| Wheat | Foliar Spray | Increased spike number, grains per spike, and total grain yield. | chitolytic.com |
| Maize | Biofertilizer Mix | Improved yield when used with plant-growth-promoting rhizobacteria. | mdpi.com |
| Rice | Seedling Treatment | Accelerated root and shoot length and increased grain yield. | mdpi.com |
| Ryegrass | Seedling Treatment | Improved chlorophyll (B73375) and soluble protein content. | doraagri.com |
Seed Treatment and Post-Harvest Preservation Technologies
The application of chitosan oligosaccharides extends to the initial and final stages of the crop cycle: seed treatment and post-harvest preservation.
As a seed coating agent, COS enhances seed germination rates and seedling vigor. entoplast.comchitosanoligosaccharides.com Treating seeds through methods like coating or soaking can lead to earlier, fuller, and stronger sprouts. chitosanoligosaccharides.com This early protection against seed-borne and soil-borne diseases provides a foundation for healthier plants. entoplast.com Studies on maize seeds have shown that COS can alleviate growth inhibition from other agents and synergistically improve the antioxidant potential of the seedlings. nih.gov In soybeans, a chitosan-based multi-layer coating helped maintain seed quality during storage by keeping moisture content low and reducing indicators of degradation. e3s-conferences.org
In post-harvest technology, COS is used to create edible coatings that extend the shelf life of fruits and vegetables. entoplast.comnih.gov These coatings form a semi-permeable film on the fruit's surface, which reduces water loss, regulates gas exchange, and slows down the respiration rate. nih.govnih.gov This "dormancy" effect helps preserve the quality of climacteric fruits that ripen quickly after harvest. birjand.ac.irmarine-oligo.com For instance, treating mangoes with a COS solution significantly delayed the loss of firmness and reduced weight loss during storage. birjand.ac.ir Similarly, pre-harvest chitosan sprays on kiwifruit suppressed ethylene (B1197577) production and respiration during post-harvest cold storage. nih.gov These coatings can also inhibit the growth of decay-causing microorganisms, further preventing spoilage. plantpowerproducts.com
Table 3: Efficacy of Chitosan Oligosaccharides in Seed and Post-Harvest Applications
| Application | Crop | Observed Effect | Citation(s) |
|---|---|---|---|
| Seed Coating | Soybean, Maize | Improved germination, vigor, and storage quality; reduced degradation. | e3s-conferences.orgresearchgate.net |
| Seed Treatment | General Crops | Enhanced germination power, leading to early and strong sprouts. | doraagri.comchitosanoligosaccharides.com |
| Post-Harvest Coating | Mango | Delayed loss of firmness, reduced weight loss, extended shelf life. | birjand.ac.ir |
| Post-Harvest Coating | Kiwifruit | Suppressed ethylene production and respiration rate during cold storage. | nih.gov |
Utilization in Food Science and Preservation Technologies
Beyond the field, chitosan oligosaccharides are being researched for their potential to improve the safety and quality of food products, particularly as antimicrobial packaging materials and functional ingredients. nih.govresearchgate.net
Development of Antimicrobial Food Coatings and Packaging Materials
The intrinsic antimicrobial properties of chitosan oligosaccharides make them an excellent candidate for developing active food packaging and protective coatings. nih.govresearchgate.net These materials are designed to inhibit microbial growth on the surface of perishable foods, thereby extending their shelf life and enhancing safety. researchgate.net
Researchers have developed self-assembling coatings where COS is anchored to a protein like bovine serum albumin. nih.gov This coating can be applied via a simple spray, adhering to the surface of fruits like strawberries and bananas and extending their shelf life significantly by disrupting the integrity of bacterial structures. nih.gov Chitosan-based coatings have proven effective in preserving a wide variety of fruits, including grapes, sweet cherries, and tomatoes, by creating a protective barrier that slows ripening and prevents microbial contamination. nih.gov
The application is not limited to produce. Chitosan coatings enriched with other natural antimicrobial agents, such as essential oils, have been successfully used to preserve fresh chicken meat. researchgate.net These coatings reduce the counts of spoilage bacteria and delay chemical degradation, maintaining the quality and sensory acceptability of the meat for a longer period during refrigerated storage. researchgate.net
Research on Functional Food Ingredients and Additives
There is growing research interest in using chitosan oligosaccharides as functional food ingredients and additives. researchgate.net Their biological activities, including antioxidant and prebiotic properties, suggest they could offer health benefits beyond basic nutrition. nih.gov
The antioxidant capabilities of COS are a key area of investigation. researchgate.netnih.gov As a food additive, it could help prevent oxidative deterioration, which is a major cause of quality loss in many food products. This could help preserve flavor, color, and nutritional value. The ability of COS to scavenge free radicals and protect against oxidative stress has been demonstrated in cellular studies. nih.gov
Furthermore, the prebiotic potential of COS is being explored. nih.gov As a non-digestible oligosaccharide, it could selectively stimulate the growth and activity of beneficial bacteria in the gut. While much of this research is in early stages, it points to the potential for COS to be incorporated into functional foods designed to support gut health. nih.gov The water-solubility and biocompatibility of COS, especially low molecular weight versions like DP24, make it a more viable ingredient for food applications compared to high molecular weight chitosan. researchgate.netnih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Chitosan oligosaccharides |
| Chitin (B13524) |
| D-glucosamine |
| N-acetyl-D-glucosamine |
| Difenoconazole |
| Auxin |
| Cytokinin |
| Bovine serum albumin |
| Ethylene |
| Physcion |
Integration in Environmental Remediation Technologies
The unique chemical structure of chitosan, featuring a high density of amino (-NH2) and hydroxyl (-OH) groups, makes it an excellent candidate for environmental remediation applications. These functional groups act as active sites for binding various pollutants, positioning chitosan-based materials as effective, biodegradable, and non-toxic alternatives to conventional synthetic agents.
Adsorption of Heavy Metals and Dyes from Wastewater
Chitosan oligosaccharides are highly effective in sequestering pollutants from aqueous solutions. The primary mechanism involves the chelation and electrostatic attraction of metal ions and dye molecules to the functional groups on the oligosaccharide chain. The protonated amine groups (-NH3+) in acidic conditions create a positive charge on the polymer surface, facilitating strong electrostatic interaction with anionic dyes and negatively charged metal complexes.
Research has demonstrated that the adsorption capacity of chitosan is influenced by several factors, including the initial concentration of the pollutant, pH, temperature, and contact time. The efficiency of chitosan as an adsorbent stems from its high content of active amine and hydroxyl groups, which serve as binding sites. While studies often focus on chitosan polymers or non-specific oligosaccharides, the principles of adsorption are directly applicable to COS DP24. Modified chitosan derivatives have shown significant removal efficiencies for various pollutants.
Table 1: Adsorption Capacities of Chitosan-Based Adsorbents for Various Pollutants Note: This data represents the performance of general and modified chitosan, as specific data for COS average DP24 was not available in the cited research. The performance of COS DP24 may vary.
| Pollutant | Chitosan Type | Adsorption Capacity (%) | Reference |
| Copper (Cu²⁺) | Chitosan Powder | 99% | |
| Lead (Pb²⁺) | Chitosan Hydrogel | 95% | |
| Methylene Blue (MB) | Chitosan Powder | 98% | |
| Crystal Violet (CV) | Chitosan Hydrogel | 98% |
Innovations in this field include the development of chitosan composites, such as those integrated with activated carbon or nanoparticles, to enhance surface area and improve adsorption kinetics and selectivity. These advanced materials offer greater adaptability for treating complex industrial wastewater.
Flocculation and Coagulation in Water Treatment Processes
Chitosan acts as a natural coagulant and flocculant, offering an environmentally friendly alternative to synthetic polymers and inorganic metal salts like alum. In water treatment, coagulation involves destabilizing suspended particles, while flocculation encourages these destabilized particles to aggregate into larger flocs that can be easily removed through sedimentation or filtration.
The effectiveness of chitosan as a coagulant is primarily due to its cationic nature in acidic to neutral solutions, which allows it to neutralize the negative charge of colloidal particles (e.g., clay, microorganisms, and organic matter) present in water. This charge neutralization reduces the repulsive forces between particles, leading to aggregation. Furthermore, the long chains of the oligosaccharides can bridge between particles, forming larger, more stable flocs.
Studies have shown that chitosan can effectively reduce turbidity and microbial contaminants in drinking water and wastewater. For instance, pretreatment with a 10 mg/L chitosan solution followed by sand filtration has been shown to significantly improve the removal of bacteria and viruses, meeting World Health Organization (WHO) performance targets. Even at low concentrations, chitosan can achieve high turbidity removal, and when used as a coagulant aid with alum, it can enhance removal efficiency to as high as 97%. The use of chitosan avoids the introduction of potentially toxic residues associated with metal-based coagulants.
Role in Advanced Biomaterials and Nanotechnology Research
The biocompatibility, biodegradability, and low toxicity of chitosan and its oligosaccharides make them highly attractive for research in biomaterials and nanotechnology. Their ability to be processed into various forms like scaffolds and nanoparticles further enhances their utility.
Nanocarriers for Non-Human Biological Agents and Active Compounds
In nanotechnology, chitosan oligosaccharides are used to create nanocarriers for the controlled delivery of various active compounds. These nanoparticles can encapsulate agents such as agrochemicals, nutrients, or other bioactive molecules. The encapsulation within a chitosan matrix offers several advantages: it can protect the active compound from degradation, enhance its stability and solubility, and provide for controlled or sustained release.
The positively charged surface of chitosan nanoparticles facilitates adhesion to and penetration of biological membranes, such as the cell walls of plants or pathogens, which can increase the uptake and efficacy of the encapsulated agent. This is particularly relevant in agricultural research for the development of nano-pesticides or nano-fertilizers that can reduce environmental impact by minimizing the amount of active ingredient needed. The characteristics of these nanocarriers, including size and release profile, are dependent on the properties of the chitosan used, such as molecular weight (and thus DP), which underscores the importance of using well-defined oligosaccharides for reproducible performance.
Degradation Kinetics and Stability Studies of Chitosan Oligosaccharides Average Dp24
Enzymatic Degradation Pathways and Mechanisms
The enzymatic degradation of chitosan (B1678972) oligosaccharides is a highly specific process primarily mediated by enzymes such as chitosanases and chitinases. mdpi.com These enzymes, classified as glycosyl hydrolases, cleave the β-1,4-glycosidic bonds that link the monosaccharide units of the COS chain. mdpi.comnih.gov The precise mechanism and resulting products are dictated by the enzyme's origin, its mode of action (endo- or exo-), and the characteristics of the COS substrate, including its degree of deacetylation (DD) and the sequence of N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units. mdpi.comiqstorm.ro
Enzyme Specificity and Action:
Chitosanases (EC 3.2.1.132): These enzymes are highly specific to chitosan and act via an endo-hydrolysis mechanism, meaning they randomly cleave internal glycosidic bonds within the polymer chain. mdpi.comnih.gov They primarily target linkages between two D-glucosamine units (D-D bonds) or between a D-glucosamine and an N-acetyl-D-glucosamine unit (D-A bonds), resulting in the production of smaller oligosaccharides with varying chain lengths. mdpi.com Some non-processive chitosanases undergo a conformational change upon substrate binding and release to facilitate hydrolysis. nih.gov
Chitinases (EC 3.2.1.14): While their primary substrate is chitin (B13524), many chitinases can also degrade chitosan, particularly those with a lower degree of deacetylation (higher number of acetylated units). mdpi.com They typically cleave bonds involving N-acetyl-D-glucosamine, such as A-A and A-D linkages. mdpi.com Chitinases can act as endo-chitinases, which randomly cut the chain to produce various smaller fragments, or exo-chitinases, which release monomers and dimers from the chain ends. acs.orgmdpi.com The degradation of a 64% acetylated chitosan by a bacterial chitinase (B1577495) was shown to proceed via a non-processive, endo-mechanism, initially cleaving sequences of three consecutive acetylated units. acs.org
Lysozyme: This non-specific enzyme, present in mammalian tissues, can also degrade chitosan, contributing to its in vivo breakdown. iqstorm.roresearchgate.net Its activity is generally lower than that of specific chitosanases but plays a key role in the biological processing of chitosan-based materials. iqstorm.ro
For a COS with an average DP of 24, endo-acting enzymes like chitosanases would initiate degradation by cleaving the chain into a mixture of smaller oligomers. mdpi.comnih.gov The resulting fragments would then be further broken down, potentially by exo-acting enzymes, into smaller units like dimers and trimers. mdpi.comresearchgate.net The final product mixture's composition is highly dependent on the enzyme's subsite specificities for acetylated and deacetylated units along the chain. acs.org
Chemical and Physical Stability Under Varied Environmental Conditions (e.g., pH, Temperature, Light)
The stability of chitosan oligosaccharides is significantly influenced by environmental factors. The glycosidic bonds in the polysaccharide backbone are susceptible to chemical hydrolysis, particularly under acidic conditions, while thermal energy can induce chain scission and decomposition.
Effect of pH: Chitosan oligosaccharides exhibit their greatest stability in neutral to alkaline conditions. In acidic environments, the glycosidic linkages are prone to hydrolytic cleavage, leading to a reduction in the degree of polymerization. researchgate.net The rate of this acid-catalyzed hydrolysis is dependent on the acid concentration and temperature. For instance, studies on chitosan solutions showed that the rate of hydrolysis was significantly higher at elevated temperatures (60°C) compared to ambient temperature (28°C), and minimal degradation was observed at 5°C. researchgate.net While COS with a DP of less than 10 is readily soluble in water, the solubility of higher DP COS can be pH-dependent. nih.gov Low molecular weight COS generally shows improved solubility at neutral or alkaline pH compared to high molecular weight chitosan. nih.gov
Effect of Temperature: Temperature is a critical factor in the stability of COS. Thermal degradation of chitosan typically begins with the loss of adsorbed water at temperatures up to around 180°C, followed by major structural decomposition at higher temperatures (e.g., 210-415°C). researchgate.netscholarsresearchlibrary.com The thermal stability is influenced by the degree of deacetylation and crystallinity. researchgate.net For chitosan, the decomposition peak occurs around 300°C, marking the breakdown of the polymer structure. scholarsresearchlibrary.comresearchgate.net Storing COS solutions at low temperatures (e.g., 2–8 °C) is recommended to prevent degradation, as elevated temperatures accelerate the breakdown of polymer chains. researchgate.netnih.gov Exposure to temperatures like 40°C can lead to dehydration and affect the physical properties of chitosan-based materials. nih.gov
Effect of Light: Photodegradation can also occur, particularly with exposure to UV radiation. This process can lead to chain scission and the destruction of amine groups, with the rate of degradation being influenced by the degree of deacetylation. vot.pl
The following table summarizes the stability of chitosan oligosaccharides under different environmental conditions.
Emerging Research Areas and Future Directions for Chitosan Oligosaccharides Average Dp24
Interdisciplinary Research Frontiers and Synergistic Approaches
The application of chitosan (B1678972) oligosaccharides with an average DP of 24 is expanding beyond single-use cases into complex, interdisciplinary research areas. Scientists are increasingly exploring synergistic approaches where COS are combined with other materials to enhance their efficacy and create novel functionalities.
In the realm of drug delivery , COS are being investigated as carriers for a wide range of therapeutic agents. nih.govnih.gov Their cationic nature allows for effective complexation with negatively charged molecules like nucleic acids and proteins. nih.gov Research is focused on developing sophisticated drug delivery systems, such as nanoparticles and hydrogels, where COS can improve drug stability, control release profiles, and enhance absorption. nih.govcd-bioparticles.net The combination of COS with other polymers, like polycaprolactone (B3415563) (PCL), is being explored to create bi-layered microspheres for controlled, long-term drug release, particularly in applications like intravitreal drug delivery for chronic retinal diseases. biorxiv.org
Tissue engineering represents another significant frontier. Chitosan and its oligosaccharides are recognized for their ability to support cell growth and tissue regeneration. nih.gov They are used to create scaffolds that mimic the natural extracellular matrix, promoting cell adhesion, proliferation, and differentiation. nih.gov In cartilage tissue engineering, for instance, chitosan-based hydrogels help maintain the specific morphology of chondrocytes and support the synthesis of the cartilage matrix. nih.gov Synergistic strategies involve combining COS with other biomaterials like polylactic acid (PLLA) to create hybrid materials with tailored mechanical strength and bioactivity for bone tissue engineering. nih.gov
Furthermore, the antimicrobial properties of chitosan are being leveraged in synergistic combinations. Studies have shown that mixtures of chitosan polymers and oligomers can exhibit enhanced antimicrobial activity compared to the individual components alone. nih.govmdpi.com This synergistic effect, which may stem from different modes of action between long-chain polymers and shorter oligomers, opens up possibilities for developing more effective and potentially lower-dose antimicrobial treatments in agriculture and medicine. mdpi.com
Challenges and Opportunities in Scaled-Up Production and Industrial Standardization
Despite the promising applications of COS with a specific DP, significant challenges remain in their scaled-up production and industrial standardization. The primary difficulty lies in precisely controlling the depolymerization of high-molecular-weight chitosan to consistently yield oligosaccharides of a specific size, such as an average DP24.
Production Challenges:
Control of Depolymerization: Chemical hydrolysis, the most common industrial method, often uses harsh acids (e.g., hydrochloric acid, nitrous acid) which can be difficult to control, leading to a broad distribution of molecular weights and potential side reactions. mdpi.comresearchgate.net While enzymatic hydrolysis offers greater specificity, it is often more expensive and less feasible for large-scale industrial application. cellulosechemtechnol.ro
Purity and Separation: Achieving a high purity of COS with a narrow DP range requires sophisticated and often costly purification techniques, such as gel permeation chromatography and ion-exchange chromatography. mdpi.comnih.gov
Source Material Variability: The properties of the initial chitosan (derived from sources like crustacean shells) can vary significantly, affecting the consistency of the final COS product. researchgate.net
Environmental Concerns: Traditional chemical production methods can be environmentally hazardous, necessitating the development of "greener" and more sustainable processes. mdpi.commdpi.com
Opportunities for Industry:
Process Optimization: There is a significant opportunity for companies that can develop and optimize scalable, controllable, and cost-effective depolymerization processes. This could involve refining chemical methods, discovering more efficient enzymes, or utilizing novel physical methods like microwave or ultrasonic irradiation. mdpi.comcellulosechemtechnol.ro
High-Value Applications: The ability to produce well-defined, high-purity COS (average DP24) opens doors to high-value markets in pharmaceuticals, biomedicine, and cosmetics, where precise molecular characteristics are critical. mdpi.com
Green Chemistry: Developing environmentally friendly production methods using green solvents or biological processes (like fermentation) presents a major opportunity, aligning with the growing demand for sustainable products. mdpi.com
Standardization: Establishing industry-wide standards for the characterization and quality control of COS would build confidence and facilitate their broader adoption in regulated industries.
| Challenge Category | Specific Challenges | Potential Opportunities |
| Production & Synthesis | Difficulty in controlling DP; Inconsistent product from variable raw materials. mdpi.comresearchgate.net | Develop optimized, scalable depolymerization processes; Invest in green chemistry for production. mdpi.com |
| Purification | High cost and complexity of separating specific DP fractions. mdpi.comnih.gov | Innovate cost-effective, large-scale purification technologies. |
| Industrial Standardization | Lack of universal quality control standards. | Lead the establishment of industry standards to ensure product consistency and reliability. |
| Environmental Impact | Use of hazardous chemicals in traditional hydrolysis. mdpi.com | Market sustainable, "green" COS to environmentally conscious markets. |
Computational and In Silico Modeling Approaches for Predictive Studies
Computational and in silico modeling are becoming indispensable tools for accelerating research and development of chitosan oligosaccharides. These approaches allow scientists to predict the behavior and interactions of COS at a molecular level, saving significant time and resources compared to purely experimental methods. biorxiv.org
Molecular docking is a prominent in silico technique used to study the interactions between COS and biological targets like proteins and enzymes. nih.govjbiomeds.com By simulating the binding process, researchers can predict the binding affinity and identify the key amino acid residues involved in the interaction. researchgate.net This is crucial for designing drug delivery systems, as it can help in understanding how COS-based nanocarriers might interact with therapeutic agents or biological membranes. nih.goviaea.org For example, molecular docking studies have been used to assess the interactions of chito-oligosaccharides with plasma proteins like human serum albumin, revealing that interaction energies increase with molecular weight. nih.gov
Finite element and finite difference methods are employed to model and simulate drug release from COS-based delivery systems. biorxiv.org These models can predict the cumulative release of a drug over time by considering factors like diffusion through the polymer matrix. biorxiv.org This allows for the optimization of device design, such as the layer thickness in core-shell microspheres, to achieve a desired therapeutic release rate without extensive experimental trial and error. biorxiv.org These predictive capabilities are vital for designing advanced drug delivery systems for treating chronic diseases. biorxiv.org
These computational tools provide a powerful platform for hypothesis-driven research, enabling the rational design of COS-based materials with tailored properties for specific applications in medicine and biotechnology. jbiomeds.comresearchgate.net
| Modeling Technique | Application in COS (DP24) Research | Key Insights Gained |
| Molecular Docking | Predicting interactions between COS and proteins/drugs. nih.govjbiomeds.com | Understanding binding affinity, interaction energies, and specific binding sites. nih.govresearchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of COS and their complexes over time. iaea.org | Predicting the stability and conformational changes of COS-drug complexes. nih.gov |
| Finite Element/Difference Modeling | Simulating drug release kinetics from COS-based delivery systems. biorxiv.org | Optimizing the design of drug delivery devices for controlled release profiles. biorxiv.org |
Development of Novel Analytical Tools and High-Throughput Screening Methods
The precise characterization of chitosan oligosaccharides is critical for establishing structure-function relationships. The development of advanced analytical tools and high-throughput screening (HTS) methods is essential for quality control and for accelerating the discovery of new applications.
Novel Analytical Tools: Advanced chromatographic techniques are central to the analysis of COS. High-performance liquid chromatography (HPLC) is frequently used for separation and purification. nih.gov When coupled with detectors like mass spectrometry (MS), techniques like UHPLC-MS provide detailed structural information, including the degree of polymerization and the pattern of acetylation. acs.org Size-exclusion chromatography with multi-angle laser light scattering (SEC-MALLS) is another powerful tool for determining the molar mass and hydrodynamic volume of COS in solution. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), are also vital for confirming the chemical structure of the oligosaccharides. cellulosechemtechnol.ro
High-Throughput Screening (HTS): To efficiently screen the biological activities of large libraries of COS variants, HTS methods are being developed. Microtiter plate-based assays, for example, can be used to rapidly quantify the activity of enzymes used to produce COS or to screen the bioactivity of the resulting oligosaccharides. acs.orgresearchgate.net Fluorescence-activated cell sorting (FACS) is another ultrahigh-throughput screening technique that can test up to 10^7 enzyme variants per day, allowing for the rapid identification of enzymes that can produce COS with desired characteristics. mdpi.com These HTS methods are instrumental in directed evolution studies aimed at creating enzymes with novel cleavage patterns to produce structurally defined COS for specific applications. acs.orgresearchgate.net The development of these rapid and sensitive screening platforms is crucial for unlocking the full potential of chitosan oligosaccharides.
Q & A
Q. What analytical methods are recommended for confirming the average DP24 in chitosan oligosaccharides, and how do they address sample heterogeneity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with refractive index detection or mass spectrometry can resolve oligosaccharides by chain length. Calibration with DP-specific standards (e.g., DP6, DP12, DP24) is critical for accurate quantification .
- MALDI-TOF Mass Spectrometry provides direct molecular weight confirmation, distinguishing DP24 from adjacent chain lengths (e.g., DP20–DP28) .
- Size Exclusion Chromatography (SEC) with multi-angle light scattering (MALS) detects molecular weight distributions, identifying batch heterogeneity due to residual higher/lower DP fractions .
Q. How can researchers optimize enzymatic or chemical degradation methods to synthesize chitosan oligosaccharides with an average DP24?
Methodological Answer:
- Controlled Oxidative Degradation : Use chitosan-Cu(II) complexes with H₂O₂ to achieve narrow molecular weight distributions. The reaction time and H₂O₂ concentration inversely correlate with DP; real-time monitoring via viscosity or GFC ensures termination at DP24 .
- Enzymatic Hydrolysis : Chitosanases with specific cleavage patterns (e.g., endo- vs. exo-acting) yield predictable oligomers. Pre-treating chitosan to a uniform deacetylation degree (DD > 85%) reduces variability in hydrolysis products .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data for chitosan oligosaccharides (DP24) across studies, such as antioxidant vs. pro-oxidant effects?
Methodological Answer:
- Control Variables : Conflicting results often arise from differences in DD (e.g., 70% vs. 90%), purity (e.g., residual metals from synthesis), or endotoxin levels. Standardize DD via FTIR/NMR and validate purity via ICP-MS .
- Experimental Models : In vitro antioxidant assays (e.g., DPPH scavenging) may not reflect in vivo outcomes due to bioavailability differences. Use cell-based models (e.g., neuronal oxidative stress assays) with DP24 dissolved in physiological buffers (pH 6.5–7.4) .
Q. What molecular mechanisms link the DP24 structure to specific biological activities, such as neuroprotection or immunomodulation?
Methodological Answer:
- Structure-Activity Studies : Compare DP24 with shorter (DP6–DP12) and longer (DP40–DP60) chains in receptor-binding assays. For example, DP24’s optimal chain length may enhance TLR4/NF-κB pathway modulation, reducing neuroinflammatory cytokines (e.g., IL-6, TNF-α) .
- Molecular Dynamics Simulations : Model DP24 interactions with lipid bilayers or proteins (e.g., amyloid-beta) to predict binding affinities and mechanistic pathways .
Q. How can researchers design comparative studies to evaluate DP24 against other DPs in agricultural or biomedical applications?
Methodological Answer:
- Dose-Response Experiments : Use DP6, DP12, DP24, DP40, and DP60 at equimolar concentrations in plant pathogen inhibition assays (e.g., Fusarium spp.) or macrophage polarization studies. Normalize results to molarity rather than mass to account for chain-length differences .
- Longitudinal Tracking : In crop studies, apply DP24 foliar sprays at critical growth stages (e.g., flowering) and measure yield parameters against untreated controls. Include DP12 and DP40 to identify DP-dependent efficacy thresholds .
Data Analysis and Reproducibility
Q. What strategies ensure batch-to-batch consistency in DP24 production for reproducible research outcomes?
Methodological Answer:
- Quality Control Protocols : Implement triple-quadrupole LC-MS for each batch to verify DP24 dominance (>80% of total oligomers) and exclude contaminants (e.g., acetylated variants) .
- Interlaboratory Validation : Share samples with collaborating labs for cross-validation using standardized SEC-MALS or MALDI-TOF workflows .
Q. How can researchers resolve discrepancies between in silico predictions and experimental data for DP24 bioactivity?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomic data (e.g., RNA-seq of DP24-treated cells) with cheminformatics predictions to identify unanticipated off-target effects or synergistic pathways .
- Parameter Optimization in Simulations : Adjust force fields in molecular docking studies to account for DP24’s flexibility and solvent interactions, improving correlation with wet-lab results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
